molecular formula C8H10N2O3S B121751 4-Acetamidobenzenesulfonamide CAS No. 121-61-9

4-Acetamidobenzenesulfonamide

Número de catálogo: B121751
Número CAS: 121-61-9
Peso molecular: 214.24 g/mol
Clave InChI: PKOFBDHYTMYVGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFBDHYTMYVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041529
Record name 4'-Sulfamylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-61-9
Record name Acetylsulfanilamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-Acetylsulfanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamidobenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamidobenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Sulfamylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-sulphamoylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N4-ACETYLSULFANILAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Acetamidobenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetamidobenzenesulfonamide

Introduction

This compound, also known as N-acetylsulfanilamide, is an organic compound with significant relevance in medicinal chemistry and pharmaceutical development.[1][2] It belongs to the benzenesulfonamides class of organic compounds, characterized by a sulfonamide group S-linked to a benzene (B151609) ring.[3] This molecule serves as a key intermediate in the synthesis of sulfa drugs, which were among the first effective antimicrobial agents.[4][5] It is also known as a metabolite of the herbicide asulam (B1667650) and the antibiotic sulfanilamide.[6] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a white to light beige crystalline powder.[1][7] Its structure consists of a central benzene ring substituted with an acetamido group and a sulfonamide group at the para positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₃S[1][7]
Molecular Weight 214.24 g/mol [2]
Appearance White to light beige crystalline powder[1][7][8]
Melting Point 214-217 °C[7][8][9]
Boiling Point 418.91 °C (at 101,325 Pa)[7][8][9]
Density ~1.38-1.41 g/cm³[8][10]
Water Solubility Slightly soluble[1][8][9]
Solubility in Organic Solvents Soluble in DMSO (~30 mg/mL) and Dimethylformamide (~30 mg/mL); Slightly soluble in Methanol (B129727).[6][8][9][11]
pKa (Strongest Acidic) 4.84[3]
pKa (Predicted) 9.88 ± 0.12[1][8][9]
LogP -0.04[8][12]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 4[1][3]
Rotatable Bond Count 2[1][3]
Polar Surface Area 92.75 - 97.6 Ų[1][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataValueSource(s)
UV/Vis (λmax) 261 nm[6][11]
¹H NMR Spectra available in public databases.[13][14]
¹³C NMR Spectra available in public databases.[13][14]
IR Spectra Spectra available in public databases.[2]
Mass Spectrometry Spectra available in public databases.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with aqueous ammonia (B1221849).[7][8][15][16]

G Synthesis Workflow of this compound start Start Materials: - 4-Acetamidobenzenesulfonyl Chloride - Concentrated Aqueous Ammonia reaction Reaction: Mix reactants. A vigorous exothermic reaction occurs. start->reaction stirring Stirring: Stir until a smooth paste is obtained. reaction->stirring heating Heating: Heat at 70°C for 30 minutes. stirring->heating cooling Cooling & Neutralization: Cool the mixture and neutralize with dilute sulfuric acid. heating->cooling filtration Filtration & Washing: Filter the solution and wash the product with cold water. cooling->filtration drying Drying: Air dry the product. filtration->drying purification Optional Purification: Recrystallize from hot water for higher purity. drying->purification product Final Product: This compound drying->product Sufficiently Pure purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: Cautiously mix 4-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia (e.g., 39 g of the chloride with 120 mL of ammonia solution, d=0.880).[15] This reaction is vigorous and exothermic.

  • Formation of Paste: Stir the mixture until a smooth, thin paste is formed.[15]

  • Heating: Heat the paste at 70°C for 30 minutes with occasional stirring.[15]

  • Neutralization: After heating, allow the mixture to cool. Neutralize it with a dilute sulfuric acid solution.[15]

  • Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water until the filtrate is neutral.[16]

  • Drying: Dry the product, for instance, by air drying on the filter funnel.[16] The crude product is often pure enough for subsequent syntheses.[15]

  • Purification (Optional): For a highly pure product, recrystallize the compound from hot water. This process yields colorless crystals.[15]

Spectroscopic Analysis Protocol (General)

A general workflow for the characterization of synthesized this compound.

  • Sample Preparation:

    • NMR (¹H and ¹³C): Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆.

    • FTIR: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR accessory.[2]

    • Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like ESI-MS.[17]

    • UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to an appropriate concentration.

  • Data Acquisition:

    • Acquire spectra using standard parameters on the respective instruments. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) for full structural assignment.

  • Data Analysis:

    • Process the raw data (e.g., Fourier transformation for NMR and IR, peak detection for MS).

    • Compare the obtained spectra with known literature values and spectral databases to confirm the structure and purity of the compound.[2][14] Key IR peaks to look for include N-H stretches, C=O stretch (amide), S=O stretches (sulfonamide), and aromatic C-H and C=C bands.[18]

Biological Activity and Mechanism of Action

This compound is an active metabolite and a precursor to sulfonamide antibiotics.[6] Sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS).[19] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.[4]

G Mechanism of Action: Folic Acid Synthesis Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA Purines, Thymidine -> DNA, RNA, Proteins THF->DNA Sulfa This compound (or other Sulfa Drugs) Sulfa->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

The compound also exhibits inhibitory activity against several isoforms of carbonic anhydrase, specifically CAII, CAIX, and CAXII, with Ki values of 246, 135, and 49 nM, respectively, for the human enzymes.[6] This suggests potential applications beyond its role as an antibacterial precursor.

Conclusion

This compound is a cornerstone molecule in the history and development of antimicrobial agents. Its well-defined chemical properties and straightforward synthesis make it an important subject of study and a valuable intermediate. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in chemical research and drug development, facilitating a deeper understanding of this versatile compound.

References

A Comprehensive Technical Guide to the Synthesis of 4-Acetamidobenzenesulfonamide from Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-acetamidobenzenesulfonamide, a key intermediate in the production of various sulfonamide-based pharmaceuticals, commonly known as sulfa drugs. The synthesis begins with acetanilide (B955) and proceeds through a two-step reaction sequence involving chlorosulfonation followed by amination. This document details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Overall Reaction Scheme

The conversion of acetanilide to this compound is a cornerstone of classic sulfa drug synthesis. The process is designed to introduce a sulfonamide group onto the benzene (B151609) ring of acetanilide. The initial acetylation of aniline (B41778) to acetanilide serves to protect the amino group from reacting during the subsequent chlorosulfonation step.[1][2]

The synthesis involves two primary stages:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride.[3][4][5]

  • Amination of p-Acetamidobenzenesulfonyl Chloride: The intermediate sulfonyl chloride is then treated with aqueous ammonia (B1221849) to form the final product, this compound.[3][4][6]

Step 1: Chlorosulfonation of Acetanilide

In this step, an electrophilic aromatic substitution reaction occurs where acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho-, para-directing group, but due to steric hindrance from the bulky acetamido group, the substitution occurs almost exclusively at the para position.[6][7]

Reaction Mechanism: The reaction is complex, but it is generally understood that the electrophile, likely sulfur trioxide (SO₃), is generated from chlorosulfonic acid.[1][6] This electrophile attacks the electron-rich benzene ring of acetanilide to form a sulfonic acid intermediate. This intermediate then reacts with excess chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.[1][6]

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This protocol is a synthesis of several cited laboratory procedures.[4][6][8][9][10]

Materials:

  • Acetanilide (dry)

  • Chlorosulfonic acid (handle with extreme care in a fume hood)

  • Crushed ice and water

Equipment:

  • Round-bottom flask or Erlenmeyer flask (must be dry)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating bath (water bath)

  • Beaker

  • Buchner funnel and filter flask for vacuum filtration

Procedure:

  • Place dry acetanilide into a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • In a fume hood, carefully and slowly add chlorosulfonic acid to the acetanilide with continuous stirring.[6][8] This reaction is exothermic and evolves hydrogen chloride (HCl) gas, so proper ventilation is crucial.[9]

  • Once the initial exothermic reaction subsides and the acetanilide has dissolved, remove the flask from the ice bath and allow it to warm to room temperature while stirring continues.[1][6]

  • Heat the reaction mixture in a water bath at 60-80°C for a period of 10-120 minutes to ensure the reaction goes to completion.[1][4][6][10]

  • Cool the reaction mixture back down to room temperature in an ice bath.

  • In a separate large beaker, prepare a substantial amount of crushed ice.

  • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[6][9][10] This step should be performed in a fume hood as excess chlorosulfonic acid will react violently with water.

  • The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Wash the collected solid with cold water to remove any remaining acid.[4][9]

  • The crude product can be used immediately in the next step to prevent hydrolysis of the reactive sulfonyl chloride group.[1][6]

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride

The second step involves the conversion of the newly synthesized p-acetamidobenzenesulfonyl chloride into this compound. This is achieved through a nucleophilic substitution reaction with ammonia.

Reaction Mechanism: The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of several cited laboratory procedures.[1][4][6][11]

Materials:

  • p-Acetamidobenzenesulfonyl chloride (crude from Step 1)

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Dilute sulfuric acid or hydrochloric acid (for acidification)

  • Cold water

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating bath or hot plate

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

  • In a fume hood, add concentrated aqueous ammonia and water to the flask with stirring.[4][11] A vigorous reaction may occur.[1]

  • Heat the resulting suspension, often to around 70°C, for 15-30 minutes with continuous stirring to form a paste-like mixture.[4][9]

  • Cool the mixture thoroughly in an ice bath.

  • Acidify the cooled mixture by adding dilute sulfuric or hydrochloric acid until it is acidic to pH paper.[4][9] This step is crucial for precipitating the product.

  • Continue to cool the mixture in the ice bath to ensure complete precipitation of the this compound.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product on the filter with cold water.[4]

  • The product can be further purified by recrystallization, typically from hot water.[1][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process.

Table 1: Reactant Properties
Compound Molar Mass ( g/mol ) Starting Material Reagent
Acetanilide135.17[13]Yes
Chlorosulfonic Acid116.52[13]Yes
Ammonia (NH₃)17.03Yes
Table 2: Intermediate and Product Properties
Compound Molar Mass ( g/mol ) Melting Point (°C)
p-Acetamidobenzenesulfonyl Chloride233.67[14]149[10]
This compound214.24~219
Table 3: Example Reaction Quantities and Conditions
Step Reactant Quantity Conditions
1. Chlorosulfonation Acetanilide2.7 g[6] - 67.5 g[10]Chlorosulfonic Acid: 8.0 mL[6] - 165 mL[10]. Temp: 0°C to 80°C[6]. Time: 20 min[6] - 2 hours[4][10].
2. Amination p-Acetamidobenzenesulfonyl ChlorideProduct from Step 1Conc. Ammonia: 15 mL[1]. Temp: Heat to 70°C[4]. Time: 15-30 min[4][9].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process from starting material to the final product.

SynthesisWorkflow Acetanilide Acetanilide (Starting Material) Chlorosulfonation Chlorosulfonation Acetanilide->Chlorosulfonation SulfonylChloride p-Acetamidobenzenesulfonyl Chloride (Intermediate) Chlorosulfonation->SulfonylChloride Amination Amination SulfonylChloride->Amination Sulfonamide This compound (Final Product) Amination->Sulfonamide Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Chlorosulfonation Reagent2 Aqueous Ammonia (NH4OH) Reagent2->Amination

Caption: Workflow for the synthesis of this compound.

Important Safety Considerations

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[8] It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • HCl Gas Evolution: The chlorosulfonation step produces significant amounts of hydrogen chloride gas, which is toxic and corrosive.[9] The reaction apparatus should be equipped with a gas trap.

  • Exothermic Reactions: Both steps of the synthesis can be exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a sulfonamide antibiotic and a key metabolite of the widely used antibacterial agent sulfanilamide. This technical guide provides a comprehensive overview of its core mechanism of action, encompassing its primary antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS) and its secondary effects as a carbonic anhydrase (CA) inhibitor. This document details the biochemical pathways, quantitative inhibitory data, and relevant experimental methodologies to provide a thorough understanding for researchers and professionals in drug development.

Primary Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

The principal antibacterial action of this compound, like other sulfonamides, lies in its ability to disrupt the de novo synthesis of folic acid (Vitamin B9) in bacteria.[1][2][3] This pathway is essential for prokaryotic organisms, which cannot uptake folate from their environment and rely on it for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4][5] The inhibition of this pathway leads to a bacteriostatic effect, halting bacterial growth and replication.[2][4]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The key enzyme in the bacterial folate synthesis pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[1][4] this compound acts as a competitive inhibitor of DHPS, vying with the enzyme's natural substrate, para-aminobenzoic acid (PABA).[1][5] The structural similarity between the sulfonamide core and PABA allows it to bind to the active site of DHPS.[1] This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a critical step in the formation of 7,8-dihydropteroate.[6] The disruption of this step effectively halts the entire folic acid synthesis cascade.

It is important to note that the N-acetylation of the sulfonamide can influence its activity. While the mono-acetylated form (this compound) is a metabolite of the more potent sulfanilamide, di-acetylation of the related 4,4'-diaminodiphenylsulfone has been shown to result in a complete loss of inhibitory activity against DHPS.[7][8] This suggests that the free aromatic amine is crucial for potent DHPS inhibition.

dot

Folic_Acid_Pathway GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Nucleic Acid Precursors Tetrahydrofolate->NucleicAcids One-carbon transfers Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR)

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
Quantitative Data: DHPS Inhibition

CompoundEnzyme SourceIC50 (M)Reference
4-Amino-4'-acetamidodiphenylsulfoneEscherichia coli DHPS5.2 x 10-5[7][8]
4,4'-Diaminodiphenylsulfone (Dapsone)Escherichia coli DHPS2 x 10-5[7][8]
SulfadiazineEscherichia coli DHPS-Ki = 2.5 x 10-6 M[7][8]

Table 1: Inhibitory concentrations of sulfonamides against dihydropteroate synthase.

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Beyond its antibacterial properties, this compound has been identified as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases.

Inhibition of Carbonic Anhydrase Isoforms

This compound has been shown to inhibit several human carbonic anhydrase isoforms, with a notable affinity for the tumor-associated isoforms CA IX and CA XII.[9]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory constants (Ki) of this compound against key human carbonic anhydrase isoforms have been determined.

IsoformKi (nM)Reference
Human Carbonic Anhydrase II (hCA II)246[9]
Human Carbonic Anhydrase IX (hCA IX)135[9]
Human Carbonic Anhydrase XII (hCA XII)49[9]

Table 2: Inhibition constants of this compound against human carbonic anhydrase isoforms.

Signaling Pathways Associated with Carbonic Anhydrase IX and XII Inhibition

The inhibition of the tumor-associated isoforms CA IX and CA XII is of particular interest in oncology research. These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.[10] Their inhibition can impact several signaling pathways:

  • EGFR/PI3K Pathway: CA IX can influence signal transduction through the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K) pathway, which is critical for tumor cell growth and survival.[11]

  • NF-κB Pathway: CA XII can modulate the activity of Nuclear Factor-kappa B (NF-κB) related proteins, impacting tumor-associated immune responses.[11]

  • Rho-GTPase Signaling: Overexpression of CA IX has been linked to aberrant Rho-GTPase signal transduction, which is involved in cytoskeletal remodeling, cell adhesion, and motility, thereby potentially enhancing the metastatic potential of tumor cells.[12]

dot

CA_Signaling cluster_0 CA IX Signaling cluster_1 CA XII Signaling CAIX CA IX EGFR EGFR CAIX->EGFR RhoGTPase Rho-GTPase CAIX->RhoGTPase PI3K PI3K/Akt EGFR->PI3K Growth Cell Growth & Survival PI3K->Growth Metastasis Metastasis RhoGTPase->Metastasis CAXII CA XII IkB IκB Degradation CAXII->IkB NFkB NF-κB IkB->NFkB ImmuneResponse Immune Response Modulation NFkB->ImmuneResponse Inhibitor This compound Inhibitor->CAIX Inhibitor->CAXII

Signaling Pathways Modulated by CA IX and CA XII Inhibition.

Metabolism and Pharmacokinetics

This compound is a primary metabolite of sulfanilamide, formed through N4-acetylation in the liver.[9][10] This acetylation is a key step in the detoxification and elimination of sulfanilamide. The compound can also be formed from the metabolism of the herbicide asulam.[9] Conversely, this compound can undergo deacetylation to regenerate sulfanilamide. While detailed human pharmacokinetic data for this compound is limited, studies in dairy cows have shown that it is a major metabolite of sulfanilamide, with plasma concentrations that can surpass that of the parent drug.[13]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[14]

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates, enzymes, cofactor, and inhibitor in appropriate solvents (e.g., DMSO for the inhibitor).

  • Assay Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, PABA, DHPPP, NADPH, and an excess of DHFR.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor and wells with solvent only.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of DHPS to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

DHPS_Assay_Workflow A Prepare Reagents (Substrates, Enzymes, Cofactor, Inhibitor) B Dispense Assay Mixture to 96-well Plate (Buffer, PABA, DHPPP, NADPH, DHFR) A->B C Add Inhibitor (this compound) B->C D Initiate Reaction with DHPS C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Velocities E->F G Determine IC50 Value F->G

References

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-acetamidobenzenesulfonamide in the history of medicine. As the direct precursor to sulfanilamide (B372717), the first of the revolutionary sulfa drugs, its story is one of chemical ingenuity, serendipitous discovery, and the dawn of the antibiotic age. This document provides a comprehensive overview of its discovery, synthesis, and the scientific principles underpinning its significance.

A Historical Perspective: From Dyes to Drugs

The journey to understanding this compound begins with the German chemical industry's exploration of coal-tar dyes in the early 20th century. In 1932, at the laboratories of Bayer AG, a component of IG Farben, a team led by Gerhard Domagk was investigating the potential of these dyes to act as antimicrobial agents.[1] Their research led to the discovery of a red dye named Prontosil, which demonstrated remarkable antibacterial effects in living organisms, a groundbreaking finding at a time when bacterial infections were often a death sentence.[1][2]

However, the true breakthrough came in 1936 when a French research team at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[3] It was metabolized in the body to an active, colorless compound: sulfanilamide.[3] This revelation was a turning point, as sulfanilamide had been first synthesized in 1906 by the Austrian chemist Paul Gelmo and was a known compound in the dye industry with an expired patent.[1] This made the active therapeutic agent widely and inexpensively available, sparking a "sulfa craze" in the late 1930s.[1][2] The widespread, albeit sometimes unregulated, use of sulfa drugs is credited with saving countless lives, including those of prominent figures like Franklin Delano Roosevelt Jr. and Winston Churchill during World War II.[1][2]

The primary synthetic route to this crucial sulfanilamide involved this compound as a key intermediate. The acetylation of the amino group of sulfanilamide to produce this compound was a critical step to control the reactivity of the aromatic amine during the subsequent chlorosulfonation and amination reactions.

Historical_Development Coal-Tar Dyes Coal-Tar Dyes Prontosil (1932) Prontosil (1932) Coal-Tar Dyes->Prontosil (1932) Investigation at Bayer In vivo Antibacterial Activity In vivo Antibacterial Activity Prontosil (1932)->In vivo Antibacterial Activity Discovered by G. Domagk Sulfanilamide (active metabolite) Sulfanilamide (active metabolite) In vivo Antibacterial Activity->Sulfanilamide (active metabolite) Metabolism (Fourneau, 1936) Widespread Use of Sulfa Drugs (late 1930s) Widespread Use of Sulfa Drugs (late 1930s) Sulfanilamide (active metabolite)->Widespread Use of Sulfa Drugs (late 1930s) Expired Patent This compound (intermediate) This compound (intermediate) This compound (intermediate)->Sulfanilamide (active metabolite) Hydrolysis

Figure 1: Logical relationship of the discovery of sulfonamides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analysis.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O₃S[1][4]
Molecular Weight 214.24 g/mol [4][5]
Melting Point 214-217 °C[5][6]
Appearance White to off-white crystalline powder[4][5]
Solubility Slightly soluble in DMSO and Methanol. Sparingly soluble in aqueous buffers.[1][4][6]
~30 mg/mL in DMSO and Dimethylformamide[7]
~0.09 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2)[7]
pKa (predicted) 9.88 ± 0.12[4][6]
UV max (λmax) 261 nm[7]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR ¹³C NMR IR (Infrared)
The proton NMR spectrum of this compound would be expected to show a singlet for the methyl protons of the acetyl group, signals for the aromatic protons, a singlet for the amide proton, and a signal for the sulfonamide protons. The aromatic protons would likely appear as two doublets due to the para-substitution pattern.The carbon NMR spectrum would show a signal for the methyl carbon of the acetyl group, a signal for the carbonyl carbon, and four signals for the aromatic carbons, reflecting the symmetry of the para-substituted benzene (B151609) ring.The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups, a strong absorption for the C=O stretching of the amide, and characteristic bands for the S=O stretching of the sulfonamide group, as well as aromatic C-H and C=C stretching.

Note: While direct spectral data with peak assignments was not available in a consolidated format in the search results, the expected spectral characteristics are based on the known structure of the molecule and general principles of NMR and IR spectroscopy.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a classic multi-step organic synthesis that begins with acetanilide (B955).

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Acetanilide Acetanilide Reaction_1 Reaction at controlled temperature (e.g., 70-80°C) Acetanilide->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Reaction_1->p_Acetamidobenzenesulfonyl_Chloride HCl gas evolved p_Acetamidobenzenesulfonyl_Chloride_2 p-Acetamidobenzenesulfonyl Chloride Reaction_2 Reaction with heating (e.g., 70-80°C for 30 min) p_Acetamidobenzenesulfonyl_Chloride_2->Reaction_2 Ammonia (B1221849) Concentrated Ammonia Ammonia->Reaction_2 Acetamidobenzenesulfonamide This compound Reaction_2->Acetamidobenzenesulfonamide

Figure 2: Experimental workflow for the synthesis of this compound.
Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride from Acetanilide

Materials:

  • Dry Acetanilide

  • Chlorosulfonic Acid

Procedure:

  • In a clean, dry round-bottom flask equipped with a stir bar and a gas trap to remove evolved HCl, place dry acetanilide (e.g., 2.7 g).[8]

  • Cool the flask in an ice bath.

  • Carefully and slowly add an excess of chlorosulfonic acid (e.g., 8.0 mL) to the cooled acetanilide with stirring.[8] This reaction is highly exothermic and evolves significant amounts of hydrogen chloride gas.

  • Once the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature.

  • Heat the reaction mixture, for example in a water bath at 70-80°C for approximately 20-30 minutes, to complete the reaction.[8]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The solid p-acetamidobenzenesulfonyl chloride will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[9]

Step 2: Preparation of this compound from p-Acetamidobenzenesulfonyl Chloride

Materials:

  • Crude p-Acetamidobenzenesulfonyl Chloride

  • Concentrated Aqueous Ammonia (28%)

Procedure:

  • Place the crude p-acetamidobenzenesulfonyl chloride into an Erlenmeyer flask.

  • Add concentrated aqueous ammonia (e.g., 15 mL for 2.7 g of starting acetanilide) and stir the mixture to break up any lumps.[8]

  • Heat the resulting suspension, for example at 70-80°C for about 30 minutes, with occasional stirring.[8]

  • Cool the mixture in an ice bath.

  • The solid this compound is collected by vacuum filtration, washed with cold water, and air-dried.

  • The product can be further purified by recrystallization from hot water.

Mechanism of Action of the Resulting Sulfonamides

The therapeutic importance of this compound lies in its role as a precursor to sulfanilamide and other sulfa drugs. These sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[9]

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1] A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, catalyzed by DHPS.

Sulfonamides, including sulfanilamide, are structurally very similar to PABA. This structural mimicry allows them to bind to the active site of DHPS, thereby competitively inhibiting the enzyme and blocking the synthesis of folic acid. Without folic acid, bacteria cannot grow or multiply. This bacteriostatic action allows the host's immune system to eliminate the infection. Humans are unaffected by this mechanism because they do not synthesize their own folic acid and instead obtain it from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids Bacterial_Growth Bacterial Growth & Proliferation Nucleotides_AminoAcids->Bacterial_Growth Sulfonamides Sulfonamides Sulfonamides->Inhibition Inhibition->DHPS Competitive Inhibition

Figure 3: Signaling pathway of sulfonamide action on bacterial folic acid synthesis.

Conclusion

This compound holds a significant place in the annals of medicinal chemistry. While not a therapeutic agent itself, its role as a crucial intermediate in the synthesis of the first generation of antibiotics, the sulfonamides, cannot be overstated. The discovery of sulfa drugs, stemming from research into industrial dyes, revolutionized medicine and laid the groundwork for the development of countless other life-saving antimicrobial agents. The synthesis of this compound remains a classic and instructive example of multi-step organic synthesis, illustrating fundamental principles of electrophilic aromatic substitution and nucleophilic acyl substitution. For researchers and professionals in drug development, the story of this compound serves as a powerful reminder of the often-unpredictable pathways of scientific discovery and the profound impact that synthetic chemistry can have on human health.

References

4-Acetamidobenzenesulfonamide CAS number 121-61-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetamidobenzenesulfonamide (CAS 121-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-acetylsulfanilamide, is a chemical compound with significant roles in medicinal chemistry and drug development. It is recognized both as a key intermediate in the synthesis of sulfonamide drugs and as a metabolite of the antibiotic sulfanilamide (B372717) and the herbicide asulam[1]. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, mechanisms of action, and applications. Detailed experimental protocols, quantitative data tables, and diagrams of relevant biochemical pathways and experimental workflows are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound (CAS No. 121-61-9) is a sulfonamide compound that serves as a crucial building block in organic synthesis, particularly for the creation of more complex antibacterial agents[1][2]. Its structure consists of a benzene (B151609) ring substituted with a sulfonamide group and an acetamido group at the para position. While its direct antibacterial activity is less pronounced than its deacetylated form, sulfanilamide, it demonstrates notable inhibitory activity against specific enzyme families, particularly carbonic anhydrases[1]. Furthermore, it is a well-documented metabolite in organisms exposed to certain sulfonamide-based drugs[1]. This guide aims to consolidate the technical information available on this compound, providing a detailed resource for laboratory and development settings.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

All quantitative data regarding the physical and chemical properties of the compound are presented in Table 1.

PropertyValueReference(s)
CAS Number 121-61-9[1][3][4][5][6][7][8]
Molecular Formula C₈H₁₀N₂O₃S[1][4][6][8][9]
Molecular Weight 214.24 g/mol [8][9]
Appearance White to off-white solid/crystalline powder[3][4][9][10]
Melting Point 214-217 °C[3][9]
219 °C (recrystallized)[11]
Boiling Point 418.91 °C (at 101,325 Pa)[3][9]
Density ~1.38 g/cm³ (estimate)[3][9]
pKa 9.88 ± 0.12 (Predicted)[3][10]
UV/Vis (λmax) 261 nm[1][12]
Solubility

The solubility of this compound in various solvents is crucial for preparing solutions for synthesis and biological assays.

SolventSolubilityReference(s)
Water Slightly soluble[9]
Methanol Slightly soluble[3][9]
DMSO ~30 mg/mL[1][12]
Dimethylformamide (DMF) ~30 mg/mL[1][12]
DMSO:PBS (pH 7.2) (1:10) ~0.09 mg/mL[1][12]
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Key spectral features are summarized in Table 3.

TechniqueKey Peaks / Shifts (δ)Reference(s)
¹H NMR (DMSO-d₆) δ 10.3-10.5 (s, 1H, NHCO), δ 7.6-7.9 (m, 4H, ArH), δ 2.0-2.2 (s, 3H, CH₃CO)[13]
¹³C NMR (DMSO-d₆) δ 169.0-169.5 (C=O), δ 118.6-119.3 (Ar-C), δ 128.0-128.9 (Ar-C), δ 143.1-143.7 (Ar-C), δ 24.0-24.5 (CH₃)[13]
IR (UATR/KBr, cm⁻¹) ~3330 (N-H stretch), ~3270 (N-H stretch), ~1680 (C=O, Amide I), ~1590 (C=C, aromatic), ~1530 (N-H bend, Amide II), ~1320 & ~1160 (S=O, sulfonamide)[13]

Synthesis and Purification

This compound is typically synthesized from acetanilide (B955) via a two-step process. This workflow is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution.

G cluster_0 Synthesis Workflow Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Step1 Intermediate 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate Step2 Step 2: Amination Intermediate->Step2 Ammonia (B1221849) Aqueous Ammonia (NH₄OH) Ammonia->Step2 Product This compound Step2->Product Purification Purification (Recrystallization from water) Product->Purification

Figure 1: General synthesis workflow for this compound.

The synthesis involves the chlorosulfonation of acetanilide to form the key intermediate, 4-acetamidobenzenesulfonyl chloride[14][15]. This intermediate is then reacted with aqueous ammonia to yield the final product[11][14]. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, preventing undesired side reactions and directing the sulfonation to the para position[15].

Mechanism of Action and Biological Activity

While often considered a synthetic intermediate, this compound possesses intrinsic biological activity and is part of a broader class of compounds with a well-understood mechanism of action.

Inhibition of Carbonic Anhydrases

This compound is a known inhibitor of several isoforms of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This inhibition is a key therapeutic target for various conditions. The compound shows potent inhibition against tumor-associated isoforms CA IX and CA XII[1].

G cluster_0 Carbonic Anhydrase Inhibition Substrates CO₂ + H₂O CA Carbonic Anhydrase (e.g., CAII, CAIX, CAXII) Substrates->CA Catalysis Products HCO₃⁻ + H⁺ CA->Products Inhibitor This compound Inhibitor->CA Inhibition Inhibition

Figure 2: Mechanism of Carbonic Anhydrase inhibition.

The inhibitory constants (Ki) against several human carbonic anhydrase isoforms are detailed in Table 4.

Enzyme IsoformKi (nM)Reference(s)
hCA II 246[1]
hCA IX 135[1]
hCA XII 49[1]
Role as a Sulfonamide Precursor and Folic Acid Synthesis

This compound is the immediate precursor to sulfanilamide, the first commercially available antibacterial sulfonamide[16]. The broader class of sulfonamides acts by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS) in bacteria[2][16]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth[2]. Humans are unaffected as they obtain folic acid from their diet[16].

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Incorporation THF Folic Acid -> DNA/RNA Precursors DHF->THF Further Steps Sulfa Sulfonamides (e.g., Sulfanilamide) Sulfa->DHPS Competitive Inhibition

Figure 3: Inhibition of bacterial folic acid synthesis by sulfonamides.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for synthesizing a wide range of sulfonamide derivatives[1][17]. By reacting its precursor, 4-acetamidobenzenesulfonyl chloride, with various primary or secondary amines, a diverse library of N-substituted sulfonamides can be generated[13][18]. These derivatives have been explored for numerous therapeutic applications, including:

  • Antimicrobial agents [13]

  • Antioxidants [13][18]

  • Carbonic anhydrase inhibitors for glaucoma, epilepsy, and cancer research[1]

  • Anti-urease agents [19]

Its use in proteomics research has also been noted, likely as a tool compound or reference standard[7][8].

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and modification of this compound.

Protocol: Synthesis of this compound

This protocol describes the two-step synthesis from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride [14]

  • Place 2.7 g of dry acetanilide in a clean, dry 50 mL round-bottom flask equipped with a stir bar.

  • Fit the flask with a Claisen adapter, a dropping funnel, and a vapor sweep connected to a water aspirator to remove the HCl gas evolved.

  • In a fume hood, carefully add 8.0 mL of chlorosulfonic acid to the dropping funnel.

  • Add the chlorosulfonic acid dropwise to the acetanilide with stirring over 10-15 minutes.

  • After the addition is complete, heat the mixture in a water bath at 60-70 °C for 30 minutes to complete the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly and with vigorous stirring into a beaker containing 100 mL of crushed ice. This step must be performed cautiously in a fume hood.

  • Collect the white precipitate of 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with several portions of cold water.

  • Use the crude, moist product immediately in the next step to prevent hydrolysis.

Step 2: Synthesis of this compound [11][14]

  • Transfer the crude 4-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

  • In a fume hood, cautiously add 15 mL of concentrated (28%) aqueous ammonia. A vigorous reaction will occur.

  • Stir the mixture until a smooth paste is formed. Heat the mixture at 70 °C for approximately 30 minutes[11].

  • Cool the mixture to room temperature and then neutralize it by the slow addition of dilute sulfuric acid until it is neutral or slightly acidic to pH paper.

  • Cool the mixture in an ice bath to complete the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and air-dry on the filter.

  • For further purification, the crude product can be recrystallized from hot water to yield colorless crystals[11].

Protocol: General Synthesis of N-substituted Derivatives

This protocol describes a general method for creating a library of derivatives from 4-acetamidobenzenesulfonyl chloride[13][18].

  • Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane (B109758) in a flask with stirring.

  • Prepare a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of distilled water to the reaction mixture.

  • Separate the organic phase. Extract the aqueous phase twice with 30 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel as needed.

Conclusion

This compound is a compound of considerable utility in the fields of medicinal chemistry and drug discovery. While it is a well-known precursor in the synthesis of foundational sulfa drugs, its own biological activity as a potent inhibitor of carbonic anhydrases, particularly cancer-related isoforms, highlights its potential as a scaffold for developing novel therapeutics. The detailed data and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile molecule in their scientific endeavors.

References

Spectroscopic Analysis of 4-Acetamidobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4-acetamidobenzenesulfonamide, a compound of interest in medicinal chemistry. The nuclear magnetic resonance (NMR) and infrared (IR) spectral data are presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring these spectra are also outlined to ensure reproducibility.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic signals.

G Figure 1. Structural Correlation of this compound cluster_structure Chemical Structure cluster_data Spectroscopic Data mol_structure NMR_H ¹H NMR Aromatic Protons (AA'BB' system) Amide NH Sulfonamide NH₂ Methyl Protons mol_structure->NMR_H Proton Environments NMR_C ¹³C NMR Aromatic Carbons (4 signals) Carbonyl Carbon Methyl Carbon mol_structure->NMR_C Carbon Environments IR IR N-H Stretching (Amide & Sulfonamide) C=O Stretching (Amide) S=O Stretching (Sulfonamide) Aromatic C-H & C=C Stretching mol_structure->IR Functional Group Vibrations G Figure 2. General Workflow for NMR Spectroscopy of a Solid Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve filter Filter Solution into NMR Tube dissolve->filter insert Insert Tube into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

The Dual Origin of a Single Metabolite: 4-Acetamidobenzenesulfonamide from Asulam and Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzenesulfonamide, a molecule of significant interest in pharmacology and environmental science, emerges as a primary metabolite from two widely used compounds: the herbicide asulam (B1667650) and the antibiotic sulfanilamide (B372717). Understanding the metabolic pathways, quantitative disposition, and analytical methodologies for this common metabolite is crucial for comprehensive safety assessments, drug development, and environmental monitoring. This technical guide provides a detailed exploration of the formation of this compound from its parent compounds, presenting quantitative data in a comparative format, outlining key experimental protocols, and visualizing the underlying biochemical and experimental workflows.

Introduction

This compound is the N-acetylated form of sulfanilamide. Its presence in biological systems is a direct indicator of exposure to either the herbicide asulam or sulfonamide antibiotics. Asulam, a carbamate (B1207046) herbicide, undergoes a multi-step biotransformation, initially involving cleavage to sulfanilamide, which is then acetylated.[1][2] In contrast, the antibiotic sulfanilamide is directly metabolized via N-acetylation, a common phase II detoxification pathway for xenobiotics containing an aromatic amine group.[3] This guide delves into the specifics of these metabolic routes, the quantitative aspects of metabolite formation, and the experimental approaches used to study these processes.

Metabolic Pathways

The biotransformation of both asulam and sulfanilamide converges on the formation of this compound, albeit through different initial steps.

Asulam Metabolism

The metabolism of asulam to this compound is a two-step process primarily initiated by the gut microbiota, followed by hepatic metabolism.[1][4]

  • Deacetylation by Intestinal Microflora: The initial and rate-limiting step is the hydrolysis of the carbamate group of asulam to yield sulfanilamide. This reaction is predominantly carried out by the enzymatic machinery of the intestinal microflora.

  • N-acetylation in the Liver: The resulting sulfanilamide is absorbed into the bloodstream and transported to the liver, where it undergoes N-acetylation at the N4-position by N-acetyltransferases (NATs) to form this compound.[1][4]

asulam_metabolism cluster_gut Intestinal Microflora cluster_liver Liver Asulam Asulam Sulfanilamide Sulfanilamide Asulam->Sulfanilamide Hydrolysis Metabolite This compound Sulfanilamide->Metabolite Acetylation Deacetylation Deacetylation N-acetylation (NATs) N-acetylation (NATs)

Metabolic pathway of Asulam to this compound.
Sulfanilamide Metabolism

For the antibiotic sulfanilamide, the metabolic pathway to this compound is more direct.

  • Hepatic N-acetylation: Following administration, sulfanilamide is primarily metabolized in the liver by N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of sulfanilamide, forming this compound.[3][5] The activity of NAT enzymes can be genetically polymorphic, leading to "fast" and "slow" acetylator phenotypes, which can influence the rate and extent of metabolism.[3]

sulfanilamide_metabolism cluster_liver Liver Sulfanilamide Sulfanilamide Metabolite This compound Sulfanilamide->Metabolite Acetylation N-acetylation (NATs) N-acetylation (NATs)

Metabolic pathway of Sulfanilamide to this compound.

Quantitative Data on Metabolite Formation

The extent of metabolism to this compound varies depending on the parent compound, species, and individual metabolic capacity.

Parent CompoundSpeciesMatrix% of Dose as this compoundOther Major Metabolites (% of Dose)Reference
AsulamRatUrine (24h)0.1 - 2.6%Unchanged Asulam (61-74%), N4-acetylasulam (8-14%)[2][6]
AsulamRatLiver Perfusate< 1%Unchanged Asulam (23.1%), N4-acetylasulam (25.7%)[2][6]
SulfanilamideDairy CowPlasma (Cmax)~48 µg/mL (as N4-acetylsulfanilamide)Unchanged Sulfanilamide (~64 µg/mL)[7]
SulfanilamideDairy CowMilk (Cmax)~89 µg/mL (as N4-acetylsulfanilamide)Unchanged Sulfanilamide (~52 µg/mL)[7]
SulfanilamidePre-ruminant CalfUrineAt least 69% (as N4-acetylsulfanilamide)Unchanged Sulfanilamide (10-16%)[7]

Experimental Protocols

The study of this compound as a metabolite involves a range of in vivo and in vitro experimental techniques.

In Vivo Pharmacokinetic Study Workflow

A typical in vivo study to determine the pharmacokinetic profile of asulam or sulfanilamide and their metabolites follows a standardized workflow.

pk_workflow start Animal Dosing (Oral or IV) collection Biological Sample Collection (Blood, Urine, Feces) start->collection processing Sample Processing (Centrifugation, Extraction) collection->processing analysis LC-MS/MS or HPLC Analysis (Quantification of Parent and Metabolite) processing->analysis pk_analysis Pharmacokinetic Analysis (Software Modeling) analysis->pk_analysis report Data Reporting and Interpretation pk_analysis->report

Generalized workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for metabolic studies.[2][5][8]

  • Dosing: The test compound (e.g., [14C]-labeled asulam) is administered orally or intravenously.[2][6]

  • Sample Collection: Urine, feces, and blood are collected at predetermined time points.[2][6]

  • Sample Preparation: Urine is often analyzed directly or after enzymatic hydrolysis of conjugates. Plasma is separated from blood by centrifugation. Tissues may be homogenized. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used to concentrate and purify the analytes.

  • Analytical Quantification: High-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[9]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using specialized software.

In Vitro Metabolism Assay

In vitro systems are instrumental in identifying the enzymes and tissues involved in metabolism.

Methodology using Rat Liver Homogenate: [2][6]

  • Preparation of Liver Homogenate: Livers from male Wistar rats are perfused and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer). The homogenate is then centrifuged to obtain subcellular fractions like the mitochondrial and microsomal fractions.[2]

  • Incubation: The liver preparation (e.g., mitochondrial fraction) is incubated with the substrate (asulam or sulfanilamide) and necessary cofactors (e.g., acetyl-CoA for acetylation reactions) at 37°C.[2]

  • Reaction Termination and Extraction: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile). The mixture is then centrifuged, and the supernatant is collected for analysis.

  • Analysis: The formation of this compound is monitored over time using HPLC or LC-MS/MS.

  • Enzyme Kinetics: By varying the substrate concentration, kinetic parameters like Vmax and Km can be determined. A study on asulam acetylation in rat liver homogenate identified the highest enzyme activity in the mitochondrial fraction (2.4 pmol/mg protein per min).[2][6]

Analytical Method: Bratton-Marshall Assay

A classic colorimetric method for the determination of sulfanilamide and its N4-acetylated metabolite.[10]

Principle:

  • Free Sulfanilamide: The primary aromatic amine group of sulfanilamide is diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) to form a stable azo dye, which has a magenta color that can be quantified spectrophotometrically.

  • Total Sulfanilamide (Free + Acetylated): A separate aliquot of the sample is subjected to acid hydrolysis (e.g., by heating with hydrochloric acid) to convert this compound back to sulfanilamide. The total amount of sulfanilamide is then determined as described above.

  • Acetylated Sulfanilamide: The concentration of the acetylated metabolite is calculated by subtracting the concentration of free sulfanilamide from the total sulfanilamide concentration.

Conclusion

This compound serves as a critical biomarker for exposure to both the herbicide asulam and the antibiotic sulfanilamide. The metabolic pathways leading to its formation are distinct in their initial steps but converge at the N-acetylation of sulfanilamide, a process primarily occurring in the liver. The quantitative data highlight species-specific differences in metabolism and excretion. The outlined experimental protocols provide a framework for researchers to investigate the pharmacokinetics and metabolism of these compounds. A thorough understanding of the formation and fate of this compound is essential for accurate risk assessment in both clinical and environmental contexts.

References

The Biological Activity of 4-Acetamidobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a chemical compound with significant biological relevance. It is a primary metabolite of the widely used sulfonamide antibiotic, sulfanilamide (B372717), and the herbicide asulam.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used to evaluate its effects.

Core Biological Activities

The biological activities of this compound are primarily centered around two key areas: inhibition of carbonic anhydrase enzymes and its role as a pro-drug for the antibacterial agent sulfanilamide.

Carbonic Anhydrase Inhibition

This compound is a known inhibitor of several human carbonic anhydrase (CA) isoforms.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][3] This process is fundamental to numerous physiological functions, including pH regulation, respiration, and ion transport.[2][3] The inhibition of specific CA isoforms is a target for the treatment of various conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4]

The inhibitory activity of this compound against human carbonic anhydrase isoforms II, IX, and XII has been quantified, with inhibition constants (Ki) in the nanomolar range.[1]

Antimicrobial Activity

While structurally related to the antibacterial sulfonamides, this compound itself is generally considered to be an inactive precursor, or pro-drug, to the active antimicrobial agent, sulfanilamide.[5] The antimicrobial action of sulfanilamide stems from its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfanilamide exhibits a bacteriostatic effect.

Crucially, the N4-acetyl group in this compound prevents it from effectively binding to DHPS.[5] For antimicrobial activity to be exerted, the acetyl group must be removed in vivo through metabolic processes to yield the active sulfanilamide.[5] Studies on N4-acetyl sulphonamide metabolites have shown them to possess no direct antimicrobial activity.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Carbonic Anhydrase Inhibition by this compound

Carbonic Anhydrase IsoformInhibition Constant (Ki) (nM)
Human CA II246[1]
Human CA IX135[1]
Human CA XII49[1]

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
VariousNo significant activity reported in the literature. N4-acetylated sulfonamides are considered inactive precursors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's biological activity are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is measured using a stopped-flow spectrophotometer.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, IX, XII)

  • This compound (or other test inhibitors)

  • Tris-HCl buffer

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation: Prepare stock solutions of the purified CA isoforms and the test inhibitor in the assay buffer.

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor at various concentrations) with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time at its maximum wavelength.

  • Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve. Inhibition constants (Ki) are then calculated by analyzing the reaction rates at different inhibitor concentrations.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other test compounds)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Result Determination: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (no visible growth). Alternatively, the optical density can be measured using a plate reader.

Visualizations

Signaling Pathways and Experimental Workflows

folic_acid_synthesis_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Sulfanilamide Sulfanilamide Sulfanilamide->Dihydropteroate_Synthase Inhibits Acetamidobenzenesulfonamide This compound Metabolism Metabolic Activation (Deacetylation) Acetamidobenzenesulfonamide->Metabolism Metabolism->Sulfanilamide

Caption: Bacterial Folic Acid Synthesis Pathway and the Role of Sulfonamides.

carbonic_anhydrase_inhibition_assay cluster_reactants Reactants cluster_products Products CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Catalyzed by Bicarbonate H⁺ + HCO₃⁻ CA->Bicarbonate Measurement Measure Rate of pH Change Bicarbonate->Measurement Inhibitor This compound (Inhibitor) Inhibitor->CA Inhibits

Caption: Principle of Carbonic Anhydrase Inhibition Assay.

antimicrobial_susceptibility_workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilutions Prepare Serial Dilutions of This compound Serial_Dilutions->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read Results (Visual/OD) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

metabolic_conversion Acetamidobenzenesulfonamide This compound (Inactive Pro-drug) Deacetylation Deacetylation (in vivo metabolism) Acetamidobenzenesulfonamide->Deacetylation Sulfanilamide Sulfanilamide (Active Antibiotic) Deacetylation->Sulfanilamide

Caption: Metabolic Conversion to the Active Form.

Conclusion

This compound exhibits a dual biological profile. It is a direct and potent inhibitor of several human carbonic anhydrase isoforms, suggesting its potential for further investigation in therapeutic areas where CA inhibition is beneficial. Conversely, its direct antimicrobial activity is negligible. Its significance in the context of infectious diseases lies in its role as a metabolic precursor to the active antibiotic, sulfanilamide. This guide provides a foundational understanding of its biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of drug discovery and development.

References

4-Acetamidobenzenesulfonamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Acetamidobenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) is fundamental. This guide provides a detailed overview of the solubility of this compound (N-acetylsulfanilamide), a key sulfonamide compound. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to clarify workflows and principles.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of common solvents. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection in formulation, purification, and analytical applications.

Table 1: Solubility in Organic Solvents and Aqueous Mixtures

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~30[1], 66.67[2]Not Specified
Dimethylformamide (DMF)~30[1]Not Specified
DMSO:PBS (pH 7.2) (1:10)~0.09[1]Not Specified

Table 2: Qualitative Solubility

SolventSolubility
WaterSlightly Soluble[3][4][5][6]
Aqueous BuffersSparingly Soluble[1]
MethanolSlightly Soluble[3][4][5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.

Isothermal Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Logical Workflow for Solubility Determination

General Workflow for Solubility Determination A Start: Define Compound and Solvents B Select Experimental Method (e.g., Shake-Flask, Gravimetric) A->B C Prepare Supersaturated Solution (Excess Solute in Solvent) B->C D Equilibrate at Constant Temperature (e.g., Shaking for 24-48h) C->D E Separate Solid and Liquid Phases (Centrifugation/Filtration) D->E F Analyze Solute Concentration in the Liquid Phase E->F G Calculate Solubility F->G H End: Report Solubility Data G->H

Caption: General workflow for determining the solubility of a compound.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility, particularly for non-volatile solutes.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Prepare Saturated Solution: Prepare a saturated solution of this compound in the desired solvent using the shake-flask method described above.

  • Sample Collection: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently heat the evaporating dish to evaporate the solvent, leaving behind the solid this compound. This should be done in a fume hood.

  • Drying: Place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

  • Cooling and Weighing: Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

  • Constant Weight: Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Experimental Workflow for Gravimetric Solubility Determination

Gravimetric Analysis Workflow A Prepare Saturated Solution B Pipette Known Volume of Supernatant into Pre-weighed Dish A->B C Evaporate Solvent B->C D Dry Residue to Constant Weight C->D E Weigh Dried Residue D->E F Calculate Solubility (Mass of Residue / Volume of Supernatant) E->F

Caption: Workflow for gravimetric determination of solubility.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and is often used in conjunction with the shake-flask method for quantification.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a standard calibration curve.

Detailed Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Prepare and Analyze Sample: Prepare a saturated solution of this compound using the shake-flask method. Dilute an aliquot of the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Signaling Pathway for UV-Vis Spectrophotometric Analysis

UV-Vis Spectrophotometry Logic A Standard Solutions (Known Concentrations) B Measure Absorbance at λmax A->B C Generate Calibration Curve (Absorbance vs. Concentration) B->C F Determine Concentration from Calibration Curve C->F D Saturated Solution (Unknown Concentration) E Dilute and Measure Absorbance D->E E->F G Calculate Original Solubility F->G

Caption: Logical flow for solubility determination via UV-Vis spectrophotometry.

Conclusion

This technical guide provides essential solubility data and detailed experimental protocols for this compound. The presented information is critical for scientists and researchers involved in the various stages of drug development, from initial screening and formulation to quality control. The structured data tables and visualized workflows offer a practical resource for laboratory applications.

References

An In-depth Technical Guide to N4-Acetylsulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N4-Acetylsulfanilamide, a sulfonamide compound of interest to researchers and professionals in drug development. The guide details its chemical and physical properties, experimental protocols for its synthesis, and its biological context as a metabolite.

Chemical and Physical Properties

N4-Acetylsulfanilamide, also known as 4-acetamidobenzenesulfonamide, is a derivative of sulfanilamide.[1] Its key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H10N2O3S[2][3][4][5][6]
Molecular Weight 214.24 g/mol [2][3][4][6][7][8]
Melting Point 214-219 °C[3][8][9]
Density 1.414 g/cm³[3]
Water Solubility Slightly soluble[3]
CAS Number 121-61-9[2][3][4]

Synthesis of N4-Acetylsulfanilamide

A common method for the preparation of N4-Acetylsulfanilamide involves the reaction of N-acetylsulfanilyl chloride with concentrated ammonia (B1221849).[9]

  • Reaction Initiation: Cautiously mix 39 g of N-acetylsulfanilyl chloride with 120 ml of concentrated ammonia solution (d=0.880). A vigorous exothermic reaction will occur.[9]

  • Stirring: Stir the mixture until a smooth, thin paste is formed.[9]

  • Heating: Heat the paste at 70°C for 30 minutes with occasional stirring.[9]

  • Neutralization and Filtration: After cooling, neutralize the mixture with dilute sulfuric acid. Filter the resulting solution.[9]

  • Washing and Drying: Wash the collected N4-Acetylsulfanilamide with cold water and then dry it.[9]

  • Purification (Optional): For a purer product, the crude N4-Acetylsulfanilamide can be recrystallized from hot water to yield colorless crystals.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Optional Purification A N-acetylsulfanilyl chloride C Mixing and Stirring A->C B Concentrated Ammonia B->C D Heating at 70°C C->D E Cooling and Neutralization D->E F Filtration, Washing, and Drying E->F G Crude N4-Acetylsulfanilamide F->G H Recrystallization from Hot Water G->H I Pure N4-Acetylsulfanilamide H->I cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme Binds to FolicAcid Folic Acid Synthesis Enzyme->FolicAcid Catalyzes Sulfanilamide Sulfanilamide Sulfanilamide->Enzyme Competitively Inhibits Blocked Blocked

References

Methodological & Application

Synthesis of 4-Acetamidobenzenesulfonamide from 4-acetamidobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-acetamidobenzenesulfonamide, a key intermediate in the production of sulfonamide drugs. The synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with aqueous ammonia (B1221849).

Introduction

This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor to various sulfanilamide-based antibacterial agents. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions during the sulfonation and subsequent amination steps. The following protocol outlines the synthesis of this compound from its corresponding sulfonyl chloride.

Reaction Scheme

The overall reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by ammonia.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Acetamidobenzenesulfonyl chloride[1][2][3]
Reagent Concentrated Aqueous Ammonia (28%)[1][4]
Reaction Temperature 70-80°C[1][4]
Reaction Time 30 minutes[1][4]
Product Melting Point 219°C (recrystallized)[3]
Typical Yield 66-86% (for analogous sulfonamides)[5][6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (28% NH3)

  • Ice

  • Distilled water

  • Dilute sulfuric acid (for neutralization)[3]

  • pH paper

Equipment:

  • Erlenmeyer flask (125 mL or 500 mL)[1][2]

  • Stirring rod or magnetic stirrer[1][7]

  • Heating mantle or water bath[1][7]

  • Ice bath[1][2]

  • Vacuum filtration apparatus (Büchner funnel, filter flask)[1][2]

  • Beakers

Procedure:

  • Reaction Setup: In a fume hood, place the crude 4-acetamidobenzenesulfonyl chloride into an appropriately sized Erlenmeyer flask.[1][2]

  • Addition of Ammonia: Cautiously add concentrated aqueous ammonia to the flask containing the sulfonyl chloride.[1][3] A vigorous reaction may occur, especially if the starting material contains acidic impurities.[1][4]

  • Stirring and Heating: Stir the resulting thick suspension with a stirring rod to break up any lumps.[1][4] Heat the mixture to 70-80°C for approximately 30 minutes with occasional stirring.[1][3][4] The mixture will become a paste-like suspension.[7][8]

  • Cooling and Precipitation: After the heating period, cool the reaction mixture in an ice bath to induce crystallization of the product.[1][2]

  • Neutralization (Optional but Recommended): Slowly add dilute sulfuric acid to the cooled mixture until it is neutral to pH paper.[3] This step helps to precipitate any dissolved product.

  • Isolation of Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the collected solid with several portions of ice-cold water to remove any remaining ammonia and ammonium (B1175870) salts.[1][2]

  • Drying: Air-dry the product on the filter funnel by drawing air through it for an extended period.[1] For higher purity, the crude product can be recrystallized from hot water.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 4-Acetamidobenzenesulfonyl Chloride AddAmmonia Add Concentrated Aqueous Ammonia Start->AddAmmonia Reagent Addition HeatStir Heat (70-80°C) and Stir (30 min) AddAmmonia->HeatStir Reaction Cooling Cool in Ice Bath HeatStir->Cooling Precipitation Neutralize Neutralize (optional) with Dilute H2SO4 Cooling->Neutralize FilterWash Vacuum Filter and Wash with Cold Water Neutralize->FilterWash Isolation Dry Dry Product FilterWash->Dry Purification End End: this compound Dry->End

Caption: Workflow for the synthesis of this compound.

This comprehensive guide provides the necessary details for the successful synthesis of this compound, a vital intermediate for further drug development and research. Adherence to these protocols will ensure a high-quality product suitable for subsequent applications.

References

Experimental protocol for the synthesis of sulfanilamide using 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of the antibiotic sulfanilamide (B372717) via the hydrolysis of its precursor, 4-acetamidobenzenesulfonamide. The procedure outlines the necessary reagents, equipment, and step-by-step instructions for the successful synthesis, purification, and isolation of the final product. Additionally, this document includes a summary of quantitative data from representative experiments and a visualization of the experimental workflow. This protocol is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Sulfanilamide is a sulfonamide antibiotic that has played a crucial role in the history of medicine as one of the first effective chemotherapeutic agents against bacterial infections.[1] The synthesis of sulfanilamide is a common and important transformation in medicinal chemistry, often serving as a key step in the preparation of more complex sulfa drugs. The final step in a common synthetic route involves the deprotection of the amine group of this compound through acid-catalyzed hydrolysis.[2][3][4] This document details a reliable and reproducible protocol for this conversion.

Experimental Protocol

This protocol describes the acid-catalyzed hydrolysis of this compound to yield sulfanilamide.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Saturated Sodium Carbonate (Na₂CO₃) solution or solid Sodium Carbonate

  • Distilled water

  • Ice

  • Charcoal (decolorizing agent, optional)

  • pH paper

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Graduated cylinders

  • Balance

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place the this compound.[5] Add dilute hydrochloric acid (6 M) in an amount approximately twice the weight of the this compound.[2][5]

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.[2][5] Continue refluxing for approximately 45-60 minutes.[5][6] If any solid remains, continue heating for an additional 15 minutes.[5]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature.[2][5] Once cooled, slowly and carefully add a saturated solution of sodium carbonate with stirring until the solution is slightly alkaline to pH paper.[5] Be cautious as effervescence will occur.

  • Isolation of Product: Cool the mixture in an ice bath to facilitate the precipitation of sulfanilamide.[5][6] Collect the precipitated product by vacuum filtration using a Buchner funnel.[5]

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any remaining impurities.[2][5] Air dry the product on the filter funnel by drawing air through it.[2] The product can be further dried in an oven at 100°C.[6]

  • Purification (Optional): For higher purity, the crude sulfanilamide can be recrystallized from hot water.[7] Decolorizing charcoal can be added during recrystallization to remove colored impurities.[6]

Data Presentation

The following table summarizes quantitative data from various experimental conditions for the synthesis of sulfanilamide.

ExperimentStarting Material (this compound)Reagents and ConditionsYield (%)Purity (%)Reference
175g20% NH₄OH (183g, for sulfonamide formation), 30% NaOH (225g), 30% HCl, 90°C for 2h (hydrolysis)90.1299.53[8]
275g20% NH₄OH (225g, for sulfonamide formation), 30% NaOH (300g), 30% HCl, 90°C for 2h (hydrolysis)92.8399.52[8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of sulfanilamide from this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification cluster_product Final Product start This compound hydrolysis Acid Hydrolysis (Reflux with 6M HCl) start->hydrolysis 1. Add HCl neutralization Neutralization (aq. Na2CO3) hydrolysis->neutralization 2. Cool precipitation Precipitation (Cooling) neutralization->precipitation 3. Add Na2CO3 filtration Vacuum Filtration precipitation->filtration 4. Cool in ice bath washing Washing (Cold Water) filtration->washing 5. Collect solid drying Drying washing->drying 6. Wash solid product Sulfanilamide drying->product 7. Dry solid

Caption: Experimental workflow for sulfanilamide synthesis.

Reaction Mechanism

The synthesis of sulfanilamide from this compound proceeds via an acid-catalyzed hydrolysis of the amide functional group. The acetyl group serves as a protecting group for the amine, which is removed in this final step. The sulfonamide group remains stable under these acidic conditions.[2]

The following diagram illustrates the chemical transformation.

Caption: Chemical reaction for sulfanilamide synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of sulfanilamide from this compound, tailored for a scientific audience. By following the outlined procedures, researchers can reliably synthesize this important antibiotic. The provided data and workflow diagrams offer a clear and concise overview of the entire process, from starting materials to the final, purified product.

References

Application Notes and Protocols: 4-Acetamidobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonamide, a primary sulfonamide, is a well-characterized inhibitor of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes play a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][2] The involvement of various CA isoforms in pathological conditions such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets. This compound serves as a valuable tool for studying the physiological and pathological roles of CAs and as a reference compound in the development of novel, isoform-selective CA inhibitors.

Data Presentation: Inhibitory Activity of this compound and Related Sulfonamides

The inhibitory potency of this compound and the parent compound sulfanilamide (B372717) against several human carbonic anhydrase (hCA) isoforms is summarized below. The data is presented as inhibition constants (Kᵢ), where a lower value indicates a stronger inhibitory activity.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
This compound-24613549
Sulfanilamide25012255.7

Note: Data for this compound is from a single source and may not be comprehensive across all isoforms. Data for sulfanilamide is provided for comparative purposes. The inhibitory profile can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of carbonic anhydrase in physiological signaling and a general workflow for evaluating this compound as a CA inhibitor.

Carbonic Anhydrase in Cellular pH Regulation CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA HCO3 HCO3- + H+ CA->HCO3 pH_reg Intracellular pH Regulation HCO3->pH_reg Inhibitor This compound Inhibitor->CA beta_catenin β-catenin Signaling pH_reg->beta_catenin Experimental Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Inhibitor_prep Prepare this compound Stock Reagents->Inhibitor_prep Plate_setup Set up 96-well Plate (Controls and Test Compound) Inhibitor_prep->Plate_setup Enzyme_prep Prepare CA Enzyme Solution Enzyme_prep->Plate_setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_setup->Pre_incubation Reaction_start Initiate Reaction with Substrate Pre_incubation->Reaction_start Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_start->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc IC50_calc Determine IC50 Value Rate_calc->IC50_calc Ki_calc Calculate Ki Value IC50_calc->Ki_calc

References

Application of 4-Acetamidobenzenesulfonamide Derivatives in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

While 4-Acetamidobenzenesulfonamide itself is not a direct, widely used reagent in proteomics, its core structure, the sulfonamide group, is a critical pharmacophore and a versatile tool in chemical biology and proteomics research. The applications detailed here focus on the use of derivatives of this compound and the broader class of sulfonamides as chemical probes for identifying protein targets, elucidating drug mechanisms of action, and investigating protein-protein interactions. These approaches are particularly relevant for drug development, toxicology studies, and fundamental research in cellular signaling.

The primary application of sulfonamide-based probes in proteomics involves their use in activity-based protein profiling (ABPP) and chemical proteomics workflows. These methods aim to identify the cellular targets of a small molecule by using a chemically modified version of that molecule (a probe) to capture and identify its binding partners from a complex biological sample.

Key Applications in Proteomics

Target Identification of Drug Metabolites

A significant application of the 4-acetamidophenyl scaffold in proteomics is in the study of reactive drug metabolites and their off-target effects, which can lead to idiosyncratic drug-induced liver injury. A notable example is the investigation of acetaminophen (B1664979) (a compound that can be metabolized to a reactive species with a similar core structure to this compound). By using a "clickable" analog of acetaminophen, researchers can identify the proteins that are covalently modified by its reactive metabolite in vivo.[1]

This chemical proteomics approach allows for the identification of a drug's target profile, providing insights into its mechanism of toxicity and helping to identify potential biomarkers for drug-induced injury.[1][2] The general workflow involves treating an animal model with the clickable drug analog, followed by lysis of the target tissue (e.g., liver), conjugation of a reporter tag (like biotin) via click chemistry, enrichment of the labeled proteins, and identification by mass spectrometry.[1]

Probing Protein-Ligand and Protein-Protein Interactions

Sulfonamide derivatives are instrumental in studying and modulating protein-protein interactions (PPIs), which are crucial for many cellular processes. For instance, derivatives of 1,4-bis(arylsulfonamido)benzene have been developed as inhibitors of the Keap1-Nrf2 PPI, a key pathway in the cellular response to oxidative stress.[3][4] While not a direct proteomics application for target identification, the principles of using these compounds can be adapted for developing probes to study the Keap1-Nrf2 interactome.

Furthermore, the sulfonamide motif is recognized by various proteins, making it a valuable scaffold for designing chemical probes to investigate protein-ligand interactions. Studies using FKBP12 as a model system have explored the detailed binding interactions of sulfonamides, providing a basis for the rational design of more specific and potent protein ligands.[5][6]

Development of Covalent Inhibitors and Chemical Probes

The sulfonamide group can be incorporated into more complex molecules to act as a "warhead" for covalent inhibitors. For example, N-acyl-N-alkyl sulfonamides have been used as reactive electrophiles to develop irreversible inhibitors of the human double minute 2 (HDM2)/p53 protein-protein interaction.[7] Such covalent probes, when equipped with a bioorthogonal handle, are powerful tools for chemical proteomics to identify and quantify target engagement in cells.

Experimental Workflow: Chemical Proteomics for Target Identification

The following diagram illustrates a general workflow for identifying the protein targets of a this compound-based chemical probe.

G cluster_in_vivo In Vivo / In Situ cluster_enrichment Sample Preparation cluster_analysis Analysis A Treatment with This compound Probe B Cell/Tissue Lysis A->B C Click Chemistry: Biotin-Azide Conjugation B->C D Streptavidin Affinity Enrichment C->D E On-Bead Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis of Peptides E->F G Protein Identification & Quantification F->G

Workflow for target identification using a clickable sulfonamide probe.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a competitive chemical proteomics experiment designed to identify the specific targets of a this compound derivative. In this type of experiment, cells are pre-treated with the parent compound (the "competitor") before adding the clickable probe. True targets of the compound will show reduced labeling by the probe.

Protein IDProtein Namelog2 (Fold Change, Probe vs. DMSO)log2 (Fold Change, Probe + Competitor vs. Probe)p-valuePutative Target?
P00734Carbonic anhydrase 23.5-3.2<0.001Yes
Q9Y2R2Keap12.8-2.5<0.005Yes
P08684Vimentin3.1-0.2>0.05No
P6225814-3-3 protein zeta/delta2.5-0.1>0.05No
P04075Catalase4.0-3.8<0.001Yes

Protocols

Protocol 1: In Situ Labeling of Cellular Proteins with a Clickable this compound Probe

This protocol is adapted from established chemical proteomics workflows.[1]

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM with 10% FBS

  • Clickable this compound probe (with a terminal alkyne)

  • DMSO (vehicle control)

  • Non-clickable this compound (for competition experiment)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Plate HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

  • Competition (Optional): For competition experiments, pre-treat cells with a 50-fold excess of non-clickable this compound for 2 hours.

  • Probe Labeling: Treat cells with the clickable this compound probe at a final concentration of 10 µM (or an optimized concentration) for 4 hours. For the vehicle control, add an equivalent volume of DMSO.

  • Cell Harvesting: Aspirate the media and wash the cells twice with cold PBS.

  • Cell Lysis: Add 1 mL of cold lysis buffer to each dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Storage: The proteome is now ready for click chemistry and enrichment. Store at -80°C if not proceeding immediately.

Protocol 2: Click Chemistry, Enrichment, and On-Bead Digestion

This protocol describes the steps following protein labeling to enrich for probe-modified proteins.

Materials:

  • Probe-labeled cell lysate (from Protocol 1)

  • Biotin-azide

  • Copper (II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose (B213101) beads

  • Wash buffers (e.g., 1% SDS in PBS, 6 M urea (B33335), PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Ammonium (B1175870) bicarbonate

Procedure:

  • Click Reaction: In a 1.5 mL tube, combine 1 mg of labeled proteome, biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Adjust the final volume to 1 mL with PBS.

  • Incubation: Incubate the reaction for 1 hour at room temperature with rotation.

  • Protein Precipitation: Precipitate the protein to remove excess reagents (e.g., with methanol/chloroform).

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Streptavidin Enrichment: Add streptavidin agarose beads to the resuspended proteome and incubate for 2 hours at room temperature with rotation.

  • Washing: Pellet the beads by centrifugation and wash sequentially with 1% SDS in PBS, 6 M urea in PBS, and finally PBS to remove non-specifically bound proteins.

  • Reduction and Alkylation: Resuspend the beads in ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM, then incubate in the dark for 20 minutes.

  • On-Bead Digestion: Wash the beads with ammonium bicarbonate. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Peptide Elution: Centrifuge to pellet the beads and collect the supernatant containing the tryptic peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid.

  • Sample Cleanup: Combine the eluates and desalt using a C18 StageTip prior to LC-MS/MS analysis.

Signaling Pathway Visualization

The following diagram illustrates the Keap1-Nrf2 signaling pathway, a target for some sulfonamide-based inhibitors. Under normal conditions, Keap1 targets Nrf2 for degradation. Inhibitors prevent this interaction, allowing Nrf2 to activate antioxidant response genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Degradation Proteasomal Degradation Nrf2->Degradation Targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Inhibitor Sulfonamide Inhibitor Inhibitor->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Response Genes ARE->Genes Activates

Inhibition of Keap1-Nrf2 interaction by sulfonamide-based drugs.

References

Application Notes and Protocols for 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed laboratory procedures for the handling, synthesis, purification, and analysis of 4-Acetamidobenzenesulfonamide.

Compound Information

PropertyValue
Chemical Name N-(4-sulfamoylphenyl)acetamide
Synonyms This compound, N-Acetylsulfanilamide
CAS Number 121-61-9
Molecular Formula C₈H₁₀N₂O₃S
Molecular Weight 214.24 g/mol
Appearance White to light beige crystalline powder[1]
Melting Point 219 °C[2]
Solubility Soluble in DMSO and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers.
Storage Room temperature, in a cool and dark place (<15°C is recommended)[3]

Safety and Handling

Warning: This material should be considered hazardous. Always consult the full Safety Data Sheet (SDS) before use.

General Precautions:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.[4]

  • Use in a well-ventilated area or with a local exhaust system.[4]

  • Prevent dispersion of dust.[4]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[5]

First Aid Measures:

  • If inhaled: Remove to fresh air. Seek medical attention if you feel unwell.[4]

  • In case of skin contact: Immediately wash with plenty of water and soap.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If swallowed: Rinse mouth and seek medical attention.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-acetamidobenzenesulfonyl chloride.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Concentrated ammonia (B1221849) solution (28%)

  • Dilute sulfuric acid

  • Cold water

  • Erlenmeyer flask (125 mL)

  • Stirring rod

  • Heating apparatus

  • Vacuum filtration apparatus

Procedure:

  • In a 125 mL Erlenmeyer flask, cautiously add 15 mL of concentrated aqueous ammonia to the crude 4-acetamidobenzenesulfonyl chloride.[7]

  • A vigorous reaction with the evolution of heat will occur. Stir the mixture with a stirring rod to break up any lumps until a smooth, thin paste is obtained.[2][6]

  • Heat the mixture at 70-80°C for 30 minutes with occasional stirring.[6]

  • Cool the mixture.

  • Neutralize the mixture with dilute sulfuric acid.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water.[2]

  • Air dry the product on the filter.

Expected Yield: While the specific yield can vary, a patent describing a similar process reports yields of over 90%.[8][9]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Hot water

  • Beaker

  • Heating apparatus

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimum amount of boiling water.[7]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.[7]

  • Collect the colorless crystals by vacuum filtration.[2]

  • Dry the purified product.

Analytical Methods
  • Purity Analysis: A purity of >98.0% can be confirmed by HPLC.[3][10]

TechniqueKey Data
¹H NMR Spectra available in public databases can be used for structural confirmation.[11][12]
¹³C NMR Spectral data is available for reference.[5]
IR Key functional groups can be identified using IR spectroscopy. Reference spectra are available.[13] For N-(4-((4-benzylpiperazin-1-yl)sulfonyl)phenyl)acetamide, characteristic peaks are observed at 3337, 1680, 1590, 1528, 1314, and 1160 cm⁻¹.[14]

Visualizations

Synthesis_Workflow reagent reagent process process product product intermediate intermediate A 4-Acetamidobenzenesulfonyl Chloride C Reaction A->C B Concentrated Ammonia B->C D Crude Product (Paste) C->D Exothermic Reaction E Heating (70-80°C) D->E F Neutralization (Dilute H₂SO₄) E->F G Filtration & Washing F->G H Crude this compound G->H I Recrystallization (Hot Water) H->I J Pure this compound I->J

Caption: Synthesis and Purification Workflow.

Analytical_Workflow sample sample analysis analysis data data A Purified This compound B Purity Assessment A->B C Structural Confirmation A->C D HPLC B->D E NMR Spectroscopy (¹H and ¹³C) C->E F IR Spectroscopy C->F G Purity > 98% D->G H Characteristic Chemical Shifts E->H I Vibrational Frequencies of Functional Groups F->I

Caption: Analytical Workflow for Quality Control.

References

Application Notes and Protocols for the Characterization of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of 4-Acetamidobenzenesulfonamide, a sulfonamide antibiotic also known as sulfacetamide. The following methodologies are essential for confirming the identity, purity, and stability of this active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various formulations. A reversed-phase method is typically employed for this purpose.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound reference standard and sample into separate 25 mL volumetric flasks.

  • Dissolve the contents of each flask in the mobile phase and dilute to volume.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

ParameterValue
Column C18 (5 µm, 250 mm x 4.6 mm)
Mobile Phase Methanol:Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Detector UV at 273 nm[1]
Column Temperature Ambient

c) Data Analysis:

The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 273 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity/Concentration integrate->calculate FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_data Data Interpretation grind Grind Sample with KBr press Press into Pellet grind->press sample_scan Acquire Sample Spectrum press->sample_scan background Acquire Background Spectrum background->sample_scan spectrum Obtain IR Spectrum sample_scan->spectrum identify Identify Functional Groups spectrum->identify MS_Logical_Flow compound This compound (C₈H₁₀N₂O₃S) MW: 214.24 ionization Ionization (ESI+) compound->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum result [M+H]⁺ at m/z 215.05 spectrum->result

References

Scale-Up Synthesis of N-Acylsulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of N-acylsulfonamides, a crucial class of compounds in pharmaceutical development. N-acylsulfonamides are recognized as important bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1] These characteristics make them valuable in the design of novel therapeutics for a wide range of diseases, including cancer, Alzheimer's disease, diabetes, and infectious diseases.[1]

This guide outlines three primary methodologies for the large-scale synthesis of N-acylsulfonamides, presenting quantitative data in structured tables for easy comparison, detailed experimental protocols, and visualizations of workflows and relevant biological pathways.

Overview of Synthetic Methodologies

The synthesis of N-acylsulfonamides on a large scale can be achieved through several routes. The most common approaches involve the acylation of a sulfonamide with an appropriate acylating agent. This document focuses on three effective methods suitable for scale-up:

  • Method 1: N-Acylation using N-Acylbenzotriazoles: This method offers high yields and is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle.[2]

  • Method 2: N-Acylation using Acid Anhydrides: A cost-effective and common method that can be performed under acidic or basic conditions, or even solvent-free.[1]

  • Method 3: Sulfo-Click Reaction: A highly efficient and chemoselective reaction between a sulfonyl azide (B81097) and a thioacid that proceeds rapidly under mild, aqueous conditions, making it an attractive green chemistry approach.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the different synthetic methodologies, providing a basis for selecting the most appropriate route for a given application.

Table 1: N-Acylation using N-Acylbenzotriazoles

SulfonamideN-AcylbenzotriazoleSolventReaction Time (h)Yield (%)Purity (%)Reference
p-Toluenesulfonamide (B41071)N-BenzoylbenzotriazoleTHF1.595>98[2]
MethanesulfonamideN-(4-Toluoyl)benzotriazoleTHF1.585>97[2]
AcetazolamideN-PhenylacetylbenzotriazoleTHF288>98
p-ToluenesulfonamideN-(Cbz-Ala)benzotriazoleTHF1.587>99[2]

Table 2: N-Acylation using Acid Anhydrides

SulfonamideAcid Anhydride (B1165640)CatalystSolventReaction TimeYield (%)Purity (%)Reference
Benzenesulfonamide (B165840)Acetic AnhydrideH₂SO₄ (3 mol%)Acetonitrile (B52724)0.5 h92>98[1]
p-ToluenesulfonamideAcetic AnhydrideFe-exchanged MontmorilloniteAcetonitrile15 min95>97[1]
BenzenesulfonamidePropionic AnhydrideZnCl₂Solvent-free1 h94>98[1]
MethanesulfonamideTrifluoroacetic AnhydrideH₂SO₄ (3 mol%)Acetonitrile0.5 h98>99[1]

Table 3: Sulfo-Click Reaction

Sulfonyl AzideThioacidSolventReaction Time (min)Yield (%)Purity (%)Reference
4-Acetamidobenzenesulfonyl azideThioacetic acidWater/Acetonitrile10>95>99
4-Aminosulfonylphenyl azide4-Methoxythiobenzoic acidWater/Acetonitrile10>95>99
Benzylsulfonyl azideThiobenzoic acidWater/Acetonitrile15>90>98
Dansyl azideCyclohexanecarbothioic acidWater/Acetonitrile20>90>98

Experimental Protocols

The following are detailed protocols for the scale-up synthesis of N-acylsulfonamides using the three methodologies presented above.

Method 1: N-Acylation using N-Acylbenzotriazoles (Kilogram Scale)

This protocol describes the synthesis of N-(p-toluenesulfonyl)benzamide.

Materials:

  • p-Toluenesulfonamide (1.71 kg, 10.0 mol)

  • Sodium hydride (60% dispersion in mineral oil, 0.44 kg, 11.0 mol)

  • N-Benzoylbenzotriazole (2.32 kg, 11.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (20 L)

  • 2N Hydrochloric Acid (10 L)

  • Deionized Water (20 L)

Equipment:

  • 20 L glass reactor with mechanical stirrer, thermometer, and condenser

  • Inert atmosphere (Nitrogen or Argon) supply

  • Heating/cooling system

  • Large filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the 20 L reactor under an inert atmosphere and charge it with anhydrous THF (10 L).

  • Sulfonamide Addition: Add p-toluenesulfonamide (1.71 kg) to the reactor and stir until fully dissolved.

  • Sodium Hydride Addition: Carefully add sodium hydride (0.44 kg) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere and add slowly to control hydrogen gas evolution.

  • Formation of Sodium Salt: Stir the mixture for 30 minutes at room temperature.

  • N-Acylbenzotriazole Addition: Add N-benzoylbenzotriazole (2.32 kg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 1.5 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure.

  • Work-up: To the residue, add deionized water (10 L) and 2N hydrochloric acid (10 L) to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash with deionized water (2 x 5 L).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: ~2.6 kg (95%) of N-(p-toluenesulfonyl)benzamide.

Method 2: N-Acylation using Acid Anhydrides under Acidic Conditions (Kilogram Scale)

This protocol describes the synthesis of N-acetylbenzenesulfonamide.

Materials:

  • Benzenesulfonamide (1.57 kg, 10.0 mol)

  • Acetic Anhydride (1.23 kg, 12.0 mol)

  • Concentrated Sulfuric Acid (30 g, 0.3 mol)

  • Acetonitrile (15 L)

  • Ice water (30 L)

Equipment:

  • 20 L glass reactor with mechanical stirrer, thermometer, and condenser

  • Heating/cooling system

  • Large filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the 20 L reactor with acetonitrile (15 L), benzenesulfonamide (1.57 kg), and acetic anhydride (1.23 kg).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (30 g) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 30 minutes. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into a separate vessel containing ice water (30 L) with vigorous stirring to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: ~1.83 kg (92%) of N-acetylbenzenesulfonamide.

Method 3: Sulfo-Click Reaction (Gram Scale with Scale-Up Considerations)

This protocol describes the synthesis of N-(4-acetamidobenzenesulfonyl)acetamide. This highly efficient method is readily scalable.

Materials:

  • 4-Acetamidobenzenesulfonyl azide (2.28 g, 10.0 mmol)

  • Thioacetic acid (0.84 g, 11.0 mmol)

  • Sodium Bicarbonate (0.92 g, 11.0 mmol)

  • Water (50 mL)

  • Acetonitrile (50 mL)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine solution

Equipment:

  • 250 mL round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolving Reagents: In the 250 mL flask, dissolve 4-acetamidobenzenesulfonyl azide (2.28 g) and thioacetic acid (0.84 g) in acetonitrile (50 mL).

  • Aqueous Addition: In a separate beaker, dissolve sodium bicarbonate (0.92 g) in water (50 mL). Add the aqueous solution to the flask containing the sulfonyl azide and thioacid.

  • Reaction: Stir the mixture vigorously at room temperature for 10 minutes. The reaction is typically very fast, and nitrogen gas evolution will be observed.

  • Work-up: Once the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: >2.4 g (>95%) of N-(4-acetamidobenzenesulfonyl)acetamide.

Scale-Up Considerations: For larger scales, a jacketed reactor with efficient stirring and a gas outlet to safely vent the nitrogen gas produced is recommended. The reaction is generally exothermic and may require cooling to maintain the desired temperature.

Mandatory Visualizations

Experimental Workflow for N-Acylation using N-Acylbenzotriazoles

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Sulfonamide Sulfonamide Deprotonation Deprotonation Sulfonamide->Deprotonation NaH NaH NaH->Deprotonation N-Acylbenzotriazole N-Acylbenzotriazole N-Acylation N-Acylation N-Acylbenzotriazole->N-Acylation Anhydrous THF Anhydrous THF Anhydrous THF->Deprotonation Deprotonation->N-Acylation Sulfonamide Anion Solvent Removal Solvent Removal N-Acylation->Solvent Removal Precipitation Precipitation Solvent Removal->Precipitation Addition of H₂O/HCl Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the scale-up synthesis of N-acylsulfonamides via N-acylbenzotriazoles.

Signaling Pathway: Inhibition of Folate Synthesis by Sulfonamides

N-acylsulfonamides, like their parent sulfonamides, can act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of precursors for DNA, RNA, and protein synthesis.

Pteridine Precursor Pteridine Precursor DHPS DHPS Pteridine Precursor->DHPS p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Dihydropteroic Acid Dihydropteroic Acid Dihydrofolic Acid Dihydrofolic Acid Dihydropteroic Acid->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Nucleic Acid & Amino Acid Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolic Acid->Nucleic Acid & Amino Acid Synthesis N-Acylsulfonamide N-Acylsulfonamide N-Acylsulfonamide->DHPS Competitive Inhibition DHPS->Dihydropteroic Acid Catalysis

References

Application Notes and Protocols for the Synthesis of Triazoles from 4-Acetamidobenzenesulfonamide with Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal agents. Triazole compounds, such as fluconazole (B54011) and itraconazole, are a cornerstone of antifungal therapy, primarily acting through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] The incorporation of a sulfonamide moiety into various heterocyclic scaffolds has been a successful strategy in medicinal chemistry to enhance biological activities.[2] This document outlines the synthesis of novel triazole derivatives using 4-acetamidobenzenesulfonamide as a starting material, and provides protocols for evaluating their antifungal activity. The combination of the triazole pharmacophore with a sulfonamide group offers a promising avenue for the discovery of new antifungal drug candidates with potentially improved efficacy and a different resistance profile.[3][4]

Synthesis of Sulfonamide-Triazole Derivatives

The synthesis of triazole derivatives from this compound can be achieved through a multi-step process. A representative synthetic route involves the conversion of the starting material to an azide (B81097) intermediate, followed by a click chemistry reaction (Huisgen 1,3-dipolar cycloaddition) with a suitable alkyne to form the 1,2,3-triazole ring.[5]

Logical Workflow for Synthesis

Synthesis_Workflow A This compound B 4-Acetamidobenzenesulfonyl Azide A->B  Diazotization & Azidation   D 1,2,3-Triazole Derivative B->D  Click Chemistry (CuAAC)   C Terminal Alkyne C->D

Caption: Synthetic workflow for triazole derivatives.

Experimental Protocol: Synthesis of a Representative 1,2,3-Triazole Derivative

This protocol describes a general procedure for the synthesis of a 4-acetamido-N-(1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide derivative.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Azide

  • Dissolve this compound in a suitable solvent mixture (e.g., acetone (B3395972) and water).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.

  • Allow the reaction to proceed for 1-2 hours at low temperature.

  • Extract the product, 4-acetamidobenzenesulfonyl azide, using an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude azide.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the 4-acetamidobenzenesulfonyl azide and a terminal alkyne of choice in a solvent system such as a mixture of t-butanol and water.[6]

  • Add a copper(I) catalyst. This can be generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[6]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,2,3-triazole derivative.

Antifungal Activity Evaluation

The in vitro antifungal activity of the synthesized triazole derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC). The broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 is a standard procedure for this evaluation.[1][7][8]

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Testing_Workflow A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (visually or spectrophotometrically) D->E

Caption: Workflow for antifungal susceptibility testing.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Compounds: Dissolve the synthesized triazole compounds and a standard antifungal drug (e.g., fluconazole) in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium according to CLSI guidelines. The final inoculum size should be approximately 0.5-2.5 x 10³ CFU/mL.[1]

  • Microdilution: Perform serial two-fold dilutions of the test compounds and the standard drug in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35 °C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[7] This can be determined visually or by using a microplate reader.

Quantitative Data on Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various synthesized sulfonamide-triazole derivatives against different fungal strains as reported in the literature.

Table 1: Antifungal Activity of Sulfonamide-1,2,4-triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-s-triazole-3-thioneAspergillus flavusSignificant activity[2]
5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-s-triazole-3-thioneAspergillus versicolorSignificant activity[2]
5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-s-triazole-3-thioneAspergillus ochraceusSignificant activity[2]
5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-s-triazole-3-thioneAspergillus nigerSignificant activity[2]
5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-s-triazole-3-thioneTrichoderma virideSignificant activity[2]
5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-s-triazole-3-thionePenicillium funiculosumSignificant activity[2]

Note: The original study states "significant antifungal activity...compared to the commercial fungicide bifonazole" without providing specific MIC values.[2]

Table 2: Antifungal Activity of Sulfanilamide-Derived 1,2,3-Triazoles

CompoundFungal StrainMIC (µg/mL)Reference
4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamideCandida albicans (ATCC76615)> 128[5]
4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamideCandida mycoderma> 128[5]
N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-aminobenzenesulfonamideCandida albicans (ATCC76615)> 128[5]
N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-aminobenzenesulfonamideCandida mycoderma> 128[5]
4-amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamideCandida albicans (ATCC76615)> 128[5]
4-amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamideCandida mycoderma> 128[5]

Mechanism of Action

The antifungal activity of triazole compounds is primarily due to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the membrane structure and function, ultimately leading to the inhibition of fungal growth.

Signaling Pathway of Triazole Antifungal Action

Antifungal_Mechanism Triazole Sulfonamide-Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Blockade leads to Lanosterol Lanosterol Lanosterol->Ergosterol CYP51-catalyzed conversion Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential component ToxicSterols->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Mechanism of action of triazole antifungals.

Conclusion

The synthesis of novel triazole derivatives from this compound represents a viable strategy for the development of new antifungal agents. The protocols provided herein offer a framework for the synthesis and evaluation of these compounds. The presented data indicates that while some sulfonamide-triazole hybrids show promise, further structural optimization is necessary to achieve potent activity against a broad spectrum of fungal pathogens, particularly resistant strains. Future research should focus on structure-activity relationship (SAR) studies to guide the design of more effective antifungal candidates.

References

Application Notes and Protocols: Solvent-Free Synthesis of Chromene-Sulfonamide Hybrids Using 4-Acetamidobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the environmentally friendly, solvent-free synthesis of novel chromene-sulfonamide hybrids. The methodology focuses on the reaction of amino chromene precursors with 4-acetamidobenzenesulfonyl chloride via a grinding technique. This "green chemistry" approach offers significant advantages, including high yields, operational simplicity, and the elimination of volatile organic solvents.[1][2] These hybrid molecules are of significant interest in drug discovery due to the wide range of biological activities associated with both chromene and sulfonamide scaffolds, including antibacterial and anticancer properties.[2][3][4]

Experimental Protocols

The synthesis of chromene-sulfonamide hybrids is accomplished in a two-step process.[2] The first step involves the synthesis of amino chromene derivatives through a multi-component reaction. The second step is the solvent-free coupling of the synthesized amino chromenes with 4-acetamidobenzenesulfonyl chloride.[2]

Step 1: Synthesis of Amino Chromene Precursors

This initial step involves a one-pot, multi-component reaction between an aromatic aldehyde, malononitrile (B47326), and 3-aminophenol (B1664112).[2]

  • Reactants:

    • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

    • Malononitrile

    • 3-Aminophenol

    • Triethylamine (B128534) (as a base)

    • Ethanol (as a solvent for the initial, non-solvent-free step)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 3-aminophenol (1 mmol) in ethanol.

    • Add a catalytic amount of triethylamine to the mixture.

    • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure amino chromene derivative.

Step 2: Solvent-Free Synthesis of Chromene-Sulfonamide Hybrids

This step details the core solvent-free synthesis of the final hybrid compounds.

  • Reactants:

    • Synthesized amino chromene derivative (from Step 1)

    • 4-Acetamidobenzenesulfonyl chloride

    • Sodium bicarbonate (as a green base)

  • Procedure:

    • In a mortar, combine the amino chromene derivative (1 mmol), 4-acetamidobenzenesulfonyl chloride (1 mmol), and sodium bicarbonate (1 mmol).

    • Grind the mixture using a pestle at room temperature for the time specified in Table 1. The reaction can be monitored by TLC.[2]

    • After completion of the reaction (as indicated by TLC), add water to the solid mixture.[2]

    • Filter the resulting solid product.

    • Wash the filtered solid with water to remove any inorganic impurities.

    • Dry the solid to obtain the final chromene-sulfonamide hybrid in high purity.[2]

Data Presentation

The efficiency of the solvent-free synthesis of various chromene-sulfonamide hybrids is summarized below. The data highlights the reaction times and isolated yields for different derivatives.

Table 1: Synthesis of Chromene-Sulfonamide Hybrids (1b-11b) [2]

CompoundAr-CHO PrecursorR-SO2Cl PrecursorReaction Time (min)Yield (%)
1b 4-Chlorobenzaldehyde4-Acetamidobenzenesulfonyl chloride2085
2b 4-Fluorobenzaldehyde4-Acetamidobenzenesulfonyl chloride2588
3b 4-Bromobenzaldehyde4-Acetamidobenzenesulfonyl chloride2090
4b 2,4-Dichlorobenzaldehyde4-Acetamidobenzenesulfonyl chloride3085
5b 3-Phenoxybenzaldehyde4-Acetamidobenzenesulfonyl chloride3580
6b Benzaldehyde4-Acetamidobenzenesulfonyl chloride2582
7b 4-Methylbenzaldehyde4-Acetamidobenzenesulfonyl chloride2585
8b 4-Methoxybenzaldehyde4-Acetamidobenzenesulfonyl chloride3088
9b 3,4-Dimethoxybenzaldehyde4-Acetamidobenzenesulfonyl chloride3580
10b 4-ChlorobenzaldehydeBenzenesulfonyl chloride2080
11b 4-Chlorobenzaldehyde4-Toluenesulfonyl chloride2085

Data extracted from a study by Fassihi et al.[2]

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Amino Chromene Synthesis cluster_1 Step 2: Solvent-Free Sulfonamide Coupling A Aromatic Aldehyde D One-Pot Reaction (Ethanol, Reflux) A->D B Malononitrile B->D C 3-Aminophenol C->D E Amino Chromene Intermediate D->E Purification H Grinding (Solvent-Free) E->H F 4-Acetamidobenzenesulfonyl Chloride F->H G Sodium Bicarbonate G->H I Chromene-Sulfonamide Hybrid H->I Aqueous Work-up

Caption: Synthetic route for chromene-sulfonamide hybrids.

Diagram 2: Biological Evaluation Workflow

G A Synthesized Chromene- Sulfonamide Hybrids B Antibacterial Activity Screening (Broth Microdilution Assay) A->B C Cytotoxicity Assay (MTT Test on L929 cells) A->C E Determination of MIC B->E D Apoptosis Activity Analysis (Annexin V/PI Staining) C->D F Determination of IC50 C->F G Quantification of Apoptotic Cells D->G H Lead Compound Identification E->H F->H G->H

Caption: Workflow for the biological evaluation of compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetamidobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a two-step process starting from acetanilide (B955). First, acetanilide undergoes chlorosulfonation using chlorosulfonic acid to form 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with aqueous ammonia (B1221849) to yield the final product, this compound.[1][2][3]

Q2: Why is it crucial to use dry acetanilide and glassware for the chlorosulfonation step?

Chlorosulfonic acid reacts vigorously with water.[4] The presence of moisture can lead to the decomposition of the acid, reducing its effectiveness and potentially creating hazardous byproducts like hydrochloric acid and sulfuric acid.[4][5] Ensuring all reagents and equipment are dry is essential for both safety and maximizing the yield of 4-acetamidobenzenesulfonyl chloride.[6]

Q3: Why is the acetamido group used as a protecting group for the amine?

The amino group of aniline (B41778) is highly reactive and would undergo undesirable side reactions with chlorosulfonic acid.[4] For instance, the free amino group could be protonated by the strong acid, making it a meta-directing group instead of the desired para-directing group.[4] The acetyl group protects the amine, allowing for the desired para-substitution, and can be removed in a subsequent step if the final desired product is sulfanilamide.[4][7]

Q4: What is the purpose of pouring the chlorosulfonation reaction mixture onto ice?

Pouring the reaction mixture onto crushed ice serves two main purposes. Firstly, it hydrolyzes the excess chlorosulfonic acid in a controlled manner. Secondly, it precipitates the 4-acetamidobenzenesulfonyl chloride product, which is insoluble in the cold aqueous solution, allowing for its isolation by filtration.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of 4-Acetamidobenzenesulfonyl Chloride - Wet acetanilide or glassware.- Ensure all starting materials and glassware are thoroughly dried before use.[6]
- Incomplete reaction.- Ensure the reaction is heated appropriately (e.g., 70-80°C) for a sufficient time to drive it to completion.[1]
- Loss of product during workup.- Minimize the time the 4-acetamidobenzenesulfonyl chloride is in contact with water to prevent hydrolysis.[4][8]
Vigorous/Uncontrolled Reaction with Ammonia - Residual strong acid in the crude 4-acetamidobenzenesulfonyl chloride.- Thoroughly wash the crude 4-acetamidobenzenesulfonyl chloride with cold water until the filtrate is neutral to pH paper before adding ammonia.[1]
Low Yield of this compound - Hydrolysis of 4-acetamidobenzenesulfonyl chloride.- Use the 4-acetamidobenzenesulfonyl chloride immediately after isolation for the amination step.[1][8]
- Incomplete reaction with ammonia.- Stir the mixture of 4-acetamidobenzenesulfonyl chloride and ammonia thoroughly to break up any lumps and heat as per the protocol to ensure complete reaction.[1][9]
Product is an Oily Substance Instead of a Solid - Impurities present.- Recrystallize the crude product from hot water to obtain pure, crystalline this compound.[9]
Final Product has a Low Melting Point - Presence of impurities.- Purify the product by recrystallization. The melting point of pure this compound is approximately 219°C.[9]

Experimental Protocols

Synthesis of 4-Acetamidobenzenesulfonyl Chloride from Acetanilide
  • Place dry acetanilide (e.g., 2.7 g) in a dry round-bottom flask.[1]

  • In a fume hood, carefully add chlorosulfonic acid (e.g., 8.0 mL) to the acetanilide.[1] It is advisable to cool the flask in an ice bath during the addition.

  • Once the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature with stirring.

  • Heat the reaction mixture in a hot water bath at 70-80°C for approximately 20 minutes to complete the reaction.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (e.g., 150 g).[1]

  • Collect the precipitated product by vacuum filtration and wash it with several portions of cold water until the filtrate is neutral to pH paper.[1]

Synthesis of this compound
  • Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

  • In a fume hood, add concentrated aqueous ammonia (e.g., 15 mL of 28% solution) to the flask.[1] A vigorous reaction may occur.

  • Stir the resulting thick suspension to break up any lumps.

  • Heat the mixture gently (e.g., 70°C) for about 15-30 minutes with occasional stirring.[5][9]

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with ice-cold water.[1]

  • The crude product can be purified by recrystallization from hot water to yield colorless crystals.[9]

Quantitative Data

Starting Material Reagents Reaction Conditions Product Yield Reference
AcetanilideChlorosulfonic acid, Aqueous AmmoniaNot specified in detailSulfanilamide (via this compound)50.63%[2]
4-Acetamidobenzenesulfonyl chlorideVarious amines, Sodium carbonateDichloromethane, Room temperatureSubstituted Acetamidosulfonamides66-86%[10][11]

Visualizations

experimental_workflow start Start: Dry Acetanilide step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 step2 Quenching with Crushed Ice step1->step2 step3 Filtration and Washing of 4-Acetamidobenzenesulfonyl Chloride step2->step3 step4 Amination with Concentrated Ammonia step3->step4 step5 Heating the Mixture step4->step5 step6 Cooling and Filtration of This compound step5->step6 end End: Pure This compound step6->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree decision decision issue issue solution solution start Problem Encountered low_yield At which step? start->low_yield Low Yield? uncontrolled_reaction During amination? start->uncontrolled_reaction Uncontrolled Reaction? impure_product Oily or low melting point? start->impure_product Impure Product? step1_yield step1_yield low_yield->step1_yield Chlorosulfonation step2_yield step2_yield low_yield->step2_yield Amination step1_yield_q Used dry glassware/reagents? step1_yield->step1_yield_q dry_solution Ensure all components are scrupulously dry. step1_yield_q->dry_solution No heat_solution Ensure complete reaction by adequate heating. step1_yield_q->heat_solution Yes step2_yield_q Used sulfonyl chloride immediately? step2_yield->step2_yield_q immediate_use Minimize delay to prevent hydrolysis of intermediate. step2_yield_q->immediate_use No complete_amination Ensure thorough mixing and heating with ammonia. step2_yield_q->complete_amination Yes wash_intermediate Wash the intermediate thoroughly to remove acid. uncontrolled_reaction->wash_intermediate Yes recrystallize Recrystallize from hot water. impure_product->recrystallize Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-acetamidobenzenesulfonamide by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, but crystal nucleation has not initiated.1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again. 2. Induce crystallization by:     a. Scratching the inner wall of the flask with a glass rod at the surface of the solution.[1]     b. Adding a seed crystal of pure this compound.[1]     c. Cooling the solution in an ice bath to further decrease solubility.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. The crude material has a high concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water if using ethanol), and cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. 3. Consider a pre-purification step, such as a column chromatography, if the starting material is highly impure.
Low recovery of purified product. 1. Too much solvent was used during recrystallization. 2. The crystals were washed with a solvent at room temperature. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Always wash the collected crystals with a small amount of ice-cold solvent. 3. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.
The purified product is still impure (e.g., low melting point, discolored). 1. The rate of crystallization was too fast, trapping impurities within the crystal lattice. 2. The chosen recrystallization solvent was not appropriate for removing the specific impurities present.1. Slow down the rate of cooling by allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath. 2. If the impurities are known, select a solvent in which the impurities are highly soluble even at low temperatures. Common impurities can include unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound. Its solubility is significantly higher in hot water compared to cold water, which is the ideal characteristic for a recrystallization solvent. Ethanol-water mixtures can also be employed.[2]

Q2: My crude this compound is slightly colored. Will recrystallization remove the color?

A2: Recrystallization is often effective at removing colored impurities. If the color persists after one recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: How do I perform a hot filtration correctly?

A3: To perform a hot filtration, use a stemless or short-stemmed funnel to prevent the solution from cooling and crystallizing in the stem. It is also crucial to pre-heat the funnel and the filter paper with hot solvent before pouring your solution through. This minimizes premature crystallization.

Q4: What are the common impurities in crude this compound?

A4: Common impurities often include unreacted starting materials from the synthesis, such as the starting amine or hydrolyzed sulfonyl chloride (sulfonic acid).[2]

Experimental Protocol: Recrystallization of this compound from Water

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) with boiling water. Filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product should be a white crystalline solid.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
20~0.5
100~5.5

Note: The solubility data presented in this table is hypothetical and for illustrative purposes due to the lack of readily available quantitative experimental data. This compound is generally described as slightly soluble in cold water and more soluble in hot water.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (crystallization) hot_filtration->cool isolate Isolate Crystals (vacuum filtration) cool->isolate no_crystals Troubleshooting: No Crystals Form cool->no_crystals Issue oiling_out Troubleshooting: 'Oiling Out' cool->oiling_out Issue wash Wash with ice-cold solvent isolate->wash low_yield Troubleshooting: Low Yield isolate->low_yield Issue dry Dry Crystals wash->dry end End: Purified This compound dry->end no_crystals->dissolve Solution: Concentrate Solution oiling_out->dissolve Solution: Re-dissolve & Cool Slower low_yield->dissolve Solution: Use Less Solvent

Caption: Workflow for the recrystallization of this compound with troubleshooting steps.

References

Common side reactions in the synthesis of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 4-acetamidobenzenesulfonamide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the key steps of the synthesis: chlorosulfonation of acetanilide (B955) and the subsequent amination.

Issue 1: Low Yield of 4-Acetamidobenzenesulfonyl Chloride

Question: My yield of 4-acetamidobenzenesulfonyl chloride is significantly lower than expected. What are the potential causes and how can I prevent this?

Answer: Low yield of the intermediate, 4-acetamidobenzenesulfonyl chloride, is a common issue primarily caused by hydrolysis, incomplete reaction, or mechanical loss.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate. The primary cause of low yield is often the hydrolysis of the highly reactive 4-acetamidobenzenesulfonyl chloride intermediate back to 4-acetamidobenzenesulfonic acid.[1][2][3] This occurs when the intermediate comes into contact with water.

    • Troubleshooting:

      • Use Dry Glassware and Reagents: Ensure that the acetanilide starting material and all glassware are completely dry.[2]

      • Minimize Exposure to Water: The workup procedure, which involves pouring the reaction mixture over ice, should be performed efficiently to minimize the contact time with water.[4]

      • Immediate Use: Use the crude, filtered 4-acetamidobenzenesulfonyl chloride immediately in the next step (amination).[1][2] The crude product does not keep well.[2]

  • Cause 2: Incomplete Reaction. The chlorosulfonation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration (e.g., up to two hours at 60-80°C) after the initial addition of acetanilide to complete the reaction.[1][2] The disappearance of liberated HCl gas bubbles can indicate completion.[2]

      • Reagent Ratio: While a large excess of chlorosulfonic acid is common, using too little can require longer heating times to achieve a good yield.[2]

  • Cause 3: Mechanical Losses during Workup. The product is a fine precipitate that can be difficult to handle.

    • Troubleshooting:

      • Proper Filtration: Use a large suction funnel, as the fine crystals of the sulfonyl chloride can clog the filter paper.[2]

      • Careful Transfer: Be meticulous when transferring the product after pouring the reaction mixture onto ice. Break up any lumps that form to ensure all the excess acid is washed away.[1]

Issue 2: Runaway Exothermic Reaction during Chlorosulfonation

Question: I experienced a dangerously rapid increase in temperature when adding acetanilide to chlorosulfonic acid. How can I control this?

Answer: The reaction between acetanilide and chlorosulfonic acid is highly exothermic and evolves a large volume of HCl gas.[4] Poor temperature control can lead to a runaway reaction.

  • Troubleshooting:

    • Controlled Addition: Add the acetanilide powder in small portions to the cooled chlorosulfonic acid.[2]

    • Adequate Cooling: Use an ice-water bath to maintain the temperature of the reaction flask between 10-20°C during the addition.[3] Do not allow the temperature to rise uncontrollably.

    • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hot spots.[5]

    • Proper Venting: The reaction must be performed in a fume hood with an apparatus that allows the large volume of evolved HCl gas to be safely vented or trapped.[1][4]

Issue 3: Low Yield or Purity of this compound

Question: The final product, this compound, has a low yield and appears impure. What went wrong in the amination step?

Answer: Issues in the amination step often relate to the quality of the starting sulfonyl chloride or the conditions of the amination reaction itself.

  • Cause 1: Starting with Hydrolyzed Intermediate. If the 4-acetamidobenzenesulfonyl chloride was not used immediately or was inadequately dried, a significant portion may have hydrolyzed to the sulfonic acid. The sulfonic acid will not react with ammonia (B1221849) to form the sulfonamide, thus lowering the yield.

    • Troubleshooting: Follow the best practices in Issue 1 to ensure a high-quality intermediate is used for the amination.

  • Cause 2: Vigorous Reaction with Ammonia. The reaction of crude 4-acetamidobenzenesulfonyl chloride with concentrated ammonia can be very vigorous, especially if residual strong acids from the previous step were not thoroughly washed away.[1] This can make the reaction difficult to control.

    • Troubleshooting:

      • Wash the crude sulfonyl chloride with cold water until the filtrate is neutral to pH paper.[1]

      • Add the sulfonyl chloride in portions to ice-cold aqueous ammonia to manage the exotherm.[5]

  • Cause 3: Formation of Byproducts. Although the acetamido group strongly directs substitution to the para position, trace amounts of the ortho-isomer can be formed.[6] If the starting aniline (B41778) was not fully acetylated, side reactions involving the free amino group could also occur.

    • Troubleshooting:

      • Purification: Recrystallize the final product from hot water to remove impurities.[1]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the completion of the reaction.[7]

Data Presentation

The following table summarizes typical yields reported in literature for the key steps in the synthesis of this compound and related compounds. Note that yields can vary significantly based on reaction scale, purity of reagents, and workup technique.

StepProductReported YieldPurityReference
Chlorosulfonation of AcetanilideCrude 4-Acetamidobenzenesulfonyl Chloride77–81%Not reported[2]
Chlorosulfonation (Optimized)4-Acetamidobenzenesulfonyl Chloride86.3%98.7% (HPLC)[8]
Ammonolysis & Hydrolysis (Overall)p-Aminobenzenesulfonamide (Sulfanilamide)92.83%99.52%[9]
Ammonolysis (Derivative Synthesis)N-substituted 4-Acetamidobenzenesulfonamides66-86%Not reported[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This protocol is adapted from established laboratory procedures.[2][4]

Materials:

  • Acetanilide (dry)

  • Chlorosulfonic acid (freshly distilled recommended)[2]

  • Ice

Procedure:

  • In a dry 500 mL round-bottom flask equipped with a mechanical stirrer and a gas trap, place 290 g (165 mL) of chlorosulfonic acid.

  • Cool the flask in a water bath to 12–15°C.

  • While stirring, slowly add 67.5 g of dry acetanilide in small portions over approximately 15 minutes, maintaining the temperature around 15°C. Caution: This reaction is highly exothermic and evolves large volumes of HCl gas. Perform this step in a well-ventilated fume hood.

  • Once the addition is complete, remove the cooling bath and heat the mixture to 60°C for two hours to bring the reaction to completion. The reaction is complete when the evolution of HCl gas ceases.[2]

  • In the fume hood, slowly and carefully pour the warm, syrupy reaction mixture into a beaker containing 1 kg of crushed ice with constant stirring.

  • Collect the precipitated white solid (4-acetamidobenzenesulfonyl chloride) by vacuum filtration using a large funnel.

  • Wash the solid with several portions of cold water until the filtrate is neutral to pH paper.[1]

  • Do not allow the product to dry completely. Proceed immediately to the next step.

Protocol 2: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Crude 4-Acetamidobenzenesulfonyl Chloride (from Protocol 1)

  • Concentrated Aqueous Ammonia (28%)

  • Ice

Procedure:

  • Transfer the wet, crude 4-acetamidobenzenesulfonyl chloride from the previous step into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 35-40 mL of concentrated aqueous ammonia to the flask.

  • Stir the resulting thick suspension with a stirring rod to break up any lumps.

  • Gently heat the mixture in a hot water bath at 70-80°C for approximately 30 minutes, with occasional stirring.

  • Cool the mixture thoroughly in an ice bath.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the product with a small amount of ice-cold water.

  • Allow the product to air-dry on the filter. For purification, the product can be recrystallized from boiling water.

Visualizations

Main Synthesis Pathway

Synthesis_Pathway Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Chlorosulfonation (Step 1) ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) Product This compound Intermediate->Product Amination (Step 2) Ammonia Aqueous Ammonia (NH3)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Final Yield CheckIntermediate Was Intermediate Yield Low? Start->CheckIntermediate Hydrolysis Probable Cause: Intermediate Hydrolysis CheckIntermediate->Hydrolysis Yes IncompleteAmination Probable Cause: Incomplete Amination CheckIntermediate->IncompleteAmination No Solution1 Solution: - Use dry glassware - Use intermediate immediately - Minimize water in workup Hydrolysis->Solution1 Solution2 Solution: - Ensure sufficient reaction time/temp - Check ammonia concentration - Break up lumps for better mixing IncompleteAmination->Solution2

Caption: Decision tree for troubleshooting low product yield.

Key Side Reaction: Hydrolysis of Intermediate

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Intermediate_Main 4-Acetamidobenzenesulfonyl Chloride Product This compound (Desired Product) Intermediate_Main->Product + NH3 Intermediate_Side 4-Acetamidobenzenesulfonyl Chloride Byproduct 4-Acetamidobenzenesulfonic Acid (Inactive Byproduct) Intermediate_Side->Byproduct + H2O (Moisture)

Caption: Competing desired reaction vs. undesired hydrolysis side reaction.

References

Technical Support Center: Synthesis of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-acetamidobenzenesulfonamide, with a primary focus on improving reaction yield.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing a low yield in my synthesis. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several critical factors. A systematic check of your reagents and reaction conditions is the best approach. Key areas to review include:

  • Reagent Quality: The purity and dryness of your starting materials are paramount. The intermediate, 4-acetamidobenzenesulfonyl chloride, is particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid, significantly reducing your yield.[1] Ensure that your acetanilide (B955) is dry and use fresh or properly stored chlorosulfonic acid.

  • Anhydrous Conditions: Any moisture in the reaction setup can lead to the hydrolysis of the crucial 4-acetamidobenzenesulfonyl chloride intermediate.[2] All glassware should be thoroughly dried, and the use of anhydrous solvents is recommended. The reaction should be protected from atmospheric moisture, for instance by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Temperature control is critical. The initial chlorosulfonation of acetanilide is an exothermic reaction and requires careful temperature management to prevent side reactions and degradation of the product.[2] Conversely, the subsequent amination step may require heating to ensure the reaction goes to completion.

  • Stoichiometry: Carefully re-check the molar ratios of your reactants. An excess of chlorosulfonic acid is typically used in the first step. For the amination step, a sufficient excess of ammonia (B1221849) is necessary to react with the sulfonyl chloride and neutralize the HCl byproduct.

Q2: My 4-acetamidobenzenesulfonyl chloride intermediate appears oily or does not solidify properly. What could be the cause?

A2: The intermediate, 4-acetamidobenzenesulfonyl chloride, should ideally be a solid precipitate. If it appears oily or fails to solidify, it is likely due to incomplete reaction or the presence of impurities. One common cause is insufficient reaction time or temperature during the chlorosulfonation step. It is also crucial to pour the reaction mixture onto crushed ice to facilitate the precipitation of the solid intermediate.[2]

Q3: The reaction with ammonia is very vigorous and difficult to control. How can I manage this?

A3: The reaction between 4-acetamidobenzenesulfonyl chloride and concentrated ammonia is highly exothermic.[3] To control the reaction, it is essential to add the sulfonyl chloride to the cold ammonia solution slowly and in portions, with efficient stirring. Maintaining a low temperature, for example by using an ice bath, is also critical. A vigorous reaction can also occur if the intermediate was not adequately washed to remove residual strong acids.[4]

Q4: How can I be sure that the hydrolysis of the acetamido group in the final step is complete?

A4: The hydrolysis of this compound to the final product, sulfanilamide, is typically carried out by heating with a mineral acid like HCl. To ensure the reaction goes to completion, the mixture is usually boiled for a specific period (e.g., one hour).[5] If a solid separates upon cooling after the initial heating period, it may indicate that the hydrolysis is incomplete, and further heating is required.[5]

Q5: What are the best practices for purifying the final this compound product?

A5: For many applications, the crude this compound is sufficiently pure.[3] However, if higher purity is required, recrystallization from hot water is a common and effective method.[3] After filtration, the product should be washed with cold water to remove any remaining soluble impurities and then dried thoroughly.

Data Presentation: Optimizing Reaction Conditions for Yield

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the synthesis.

ParameterConditionObservationImpact on Yield
Chlorosulfonation Temperature 70-80°CCompletion of the reaction to form 4-acetamidobenzenesulfonyl chloride.Optimal temperature in this range can lead to higher yields of the intermediate.[4]
Ammonolysis Temperature 50°CReaction of 4-acetamidobenzenesulfonyl chloride with 20% ammonia water.Resulted in a product yield of 90.12%.[6]
Ammonolysis Temperature 55°CReaction of 4-acetamidobenzenesulfonyl chloride with 20% ammonia water.Increased the product yield to 92.83%.[6]
Ammonia Concentration Concentrated (28%) aqueous ammoniaUsed for the conversion of 4-acetamidobenzenesulfonyl chloride.A high concentration drives the reaction forward.[4]
Reactant Ratio (Ammonolysis) 75g p-acetamidobenzenesulfonyl chloride to 183g 20% ammonia waterYield of 90.12%.[6]
Reactant Ratio (Ammonolysis) 75g p-acetamidobenzenesulfonyl chloride to 225g 20% ammonia waterYield of 92.83%.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride from Acetanilide
  • In a clean, dry flask equipped with a stirring mechanism and a means to control gas evolution (e.g., a gas trap), place the desired amount of dry acetanilide.

  • Cool the flask in an ice bath.

  • Slowly, and with constant stirring, add an excess of chlorosulfonic acid to the acetanilide. The addition should be controlled to manage the exothermic reaction.

  • After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.

  • Heat the reaction mixture, for example in a water bath at 70-80°C, for approximately 20 minutes to ensure the reaction goes to completion.[4]

  • Cool the reaction mixture back to room temperature or below in an ice bath.

  • Carefully and slowly pour the cooled reaction mixture onto a generous amount of crushed ice with stirring. This will precipitate the 4-acetamidobenzenesulfonyl chloride.

  • Collect the solid product by vacuum filtration and wash it with several portions of cold water until the filtrate is neutral to pH paper.

  • The crude, moist 4-acetamidobenzenesulfonyl chloride should be used immediately in the next step to prevent hydrolysis.[4]

Protocol 2: Synthesis of this compound from 4-Acetamidobenzenesulfonyl Chloride
  • Place the crude 4-acetamidobenzenesulfonyl chloride from the previous step into a suitable flask.

  • In a separate beaker, cool a sufficient volume of concentrated aqueous ammonia (e.g., 28%) in an ice bath.

  • Carefully add the concentrated ammonia to the flask containing the 4-acetamidobenzenesulfonyl chloride. Be prepared for a vigorous exothermic reaction. Stir the mixture to break up any lumps, forming a paste.[3]

  • Heat the mixture, for instance at 70°C, for about 30 minutes with occasional stirring.[3]

  • Cool the reaction mixture in an ice bath.

  • Acidify the cooled mixture with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it.

  • For further purification, the crude product can be recrystallized from hot water.[3]

Visualizations

Synthesis_Pathway Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate + Chlorosulfonic Acid (Chlorosulfonation) Product This compound Intermediate->Product + Aqueous Ammonia (Amination)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Verify Anhydrous Reaction Conditions start->check_conditions check_temp Review Temperature Control start->check_temp check_stoich Confirm Stoichiometry start->check_stoich hydrolysis Issue: Hydrolysis of Sulfonyl Chloride check_reagents->hydrolysis check_conditions->hydrolysis side_reactions Issue: Side Reactions check_temp->side_reactions incomplete_rxn Issue: Incomplete Reaction check_stoich->incomplete_rxn optimize Optimize and Repeat hydrolysis->optimize incomplete_rxn->optimize side_reactions->optimize

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield High Yield Purity High Purity of Reagents Purity->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield TempControl Optimal Temperature Control TempControl->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield

References

Technical Support Center: Troubleshooting N-Acylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the N-acylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the N-acylation of my sulfonamide resulting in a very low yield?

A1: Low yields in N-acylation of sulfonamides are often attributed to the inherent low reactivity of the sulfonamide nitrogen. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom, making it a poor nucleophile. Many methods have been developed to enhance the reaction's efficacy.

To overcome this, consider the following strategies:

  • Activation of the Sulfonamide: The most common approach is to deprotonate the sulfonamide using a base to form the much more nucleophilic sulfonamidate anion. Strong bases like sodium hydride (NaH) are often effective for this purpose.

  • Activation of the Acylating Agent: Using more reactive acylating agents, such as acyl chlorides or anhydrides, can significantly improve reaction rates and yields. Alternatively, carboxylic acids can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). N-acylbenzotriazoles are also effective acylating agents.

  • Catalysis: The use of a catalyst can facilitate the reaction under milder conditions. Lewis acids such as Cu(OTf)₂, Bi(OTf)₃, Al(HSO₄)₃, and Zr(HSO₄)₄ have been shown to effectively catalyze the N-acylation of sulfonamides, often leading to high yields. Acid catalysts like sulfuric acid have also been used successfully.

Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

A2: Side reactions can compete with the desired N-acylation, leading to a complex product mixture and lower yields. Common side reactions include:

  • Diacylation: In the presence of a strong base and an excess of the acylating agent, the sulfonamide can be acylated twice. To prevent this, it is recommended to use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.

  • O-acylation: Although less common, highly reactive acylating agents can sometimes lead to O-acylation of the sulfonyl group. Careful control of reaction conditions, such as temperature and stoichiometry, can help minimize this side reaction.

  • Reactions with other functional groups: If your starting material contains other nucleophilic functional groups, such as amines or alcohols, these may also be acylated. It is advisable to use appropriate protecting groups for these functionalities before carrying out the N-acylation.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. The presence of water in the reaction can lead to their hydrolysis, reducing the amount of available acylating agent. Ensure all glassware is dry and use anhydrous solvents.

Q3: My starting materials are sterically hindered. How can I improve the reaction yield?

A3: Steric hindrance around the sulfonamide nitrogen or on the acylating agent can significantly slow down the reaction rate. To address this, you can try the following:

  • Prolong the reaction time and/or increase the temperature. This provides the molecules with more energy and time to overcome the steric barrier.

  • Consider a less sterically hindered acylating agent if the experimental design allows.

  • Use a more potent catalytic system to drive the reaction forward even with hindered substrates.

Q4: Are there any alternative or "greener" methods for N-acylation of sulfonamides?

A4: Yes, several alternative methods have been developed that can be more efficient or environmentally friendly.

  • Sulfo-click Reaction: This reaction involves the coupling of a sulfonyl azide (B81097) with a thioacid and is a highly efficient alternative for accessing N-acylsulfonamides, often proceeding quickly under aqueous conditions.

  • Ultrasound-Assisted Acylation: The use of ultrasonic irradiation can accelerate the reaction, often without the need for a catalyst or solvent. This method is considered a green chemistry approach, with reactions often completing in 15-60 minutes.

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free conditions, often coupled with Lewis acid catalysis, to provide a more environmentally friendly synthesis.

Q5: I'm having difficulty purifying my N-acylated sulfonamide. What are some common challenges and solutions?

A5: Purification of N-acylsulfonamides can sometimes be challenging.

  • Decomposition during work-up or purification: Some N-acylated sulfonamides may be sensitive to strong acids or bases. It is advisable to use milder work-up procedures. If using silica (B1680970) gel chromatography, which is acidic, consider using deactivated (neutral) silica or an alternative purification method like recrystallization to avoid product degradation.

  • Crystallization Issues: While crystallization is a common and effective purification method, factors like cooling rates and solvent choice can impact crystal size and purity.

  • Residual Catalyst Removal: If a metal-based Lewis acid catalyst is used, ensuring its complete removal from the final product is crucial, especially for pharmaceutical applications. This may require specific work-up procedures or specialized chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-acylation of Benzenesulfonamide with Acetic Anhydride
EntryCatalystCatalyst Loading (mol%)ConditionsTimeYield (%)
1ZnCl₂10Solvent-free, 100°C15 min95
2Bi(OTf)₃5Solvent-free, 80°C1-2 min96
3Al(HSO₄)₃15Solvent-free, 80°C15 min98
4Zr(HSO₄)₄15Solvent-free, 80°C20 min95
5H₂SO₄3MeCN, 60°C30 min92
6K10–FeO10 mgMeCN, 60°C15 min95

Data compiled from multiple sources for comparative purposes.

Table 2: N-acylation of Sulfonamides using N-acylbenzotriazoles and NaH

| Entry | Sulfonamide | Acyl Group (from N-acylbenzotriazole) | Yield (%) | | :----

Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the significant exothermic reactions that are characteristic of sulfonamide synthesis. Below are troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during sulfonamide synthesis due to poor management of reaction exotherms.

Question: My reaction is experiencing a sudden and rapid temperature increase (a runaway reaction). What should I do and what are the likely causes?

Answer: A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure your safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride or chlorosulfonic acid).[1]

  • Enhance Cooling: Increase the efficiency of your cooling system. If you are using an ice bath, add more ice and salt. If you are using a chiller, lower the setpoint.[1]

  • Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote uniform heat dissipation and prevent localized hot spots.[1]

  • Emergency Quenching (if necessary and planned): If the temperature continues to rise uncontrollably, and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[1]

Potential Causes & Long-Term Solutions:

  • Reagent Addition Rate: The most common cause is adding the sulfonating agent too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[1]

    • Solution: Significantly slow down the addition rate. Use a syringe pump or a dropping funnel for precise, controlled addition.[1]

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.

    • Solution: Use a larger cooling bath, a more efficient cryogen (e.g., ice/salt, dry ice/acetone), or a mechanical chiller. Ensure the reactor vessel has good surface contact with the cooling medium.[1]

  • Poor Mixing: Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction.[1]

    • Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous reactions. Ensure the vortex is sufficient to indicate good mixing.[1]

Question: My reaction is proceeding very slowly or not at all. Could this be related to temperature control?

Answer: Yes, while controlling the exotherm is crucial, excessively low temperatures can hinder the reaction.

  • Slowing Reaction Rate: The desired reaction may proceed too slowly or not go to completion within the allotted time, leaving unreacted starting materials.

  • Precipitation: Reactants may precipitate out of the solution if the temperature drops below their solubility limit, effectively stopping the reaction.[1]

    • Solution: Maintain the reaction within the optimal temperature range specified in your protocol. For many sulfonamide syntheses, this is often between 0°C and 15°C.[1] Monitor the internal reaction temperature closely with a calibrated thermometer.[1]

Question: My final product is impure and shows significant color. How is this related to the exothermic reaction?

Answer: Product impurity and color formation are often direct consequences of poor temperature control.

  • Degradation: Excessive heat from an unmanaged exotherm can lead to the degradation of both reactants and the desired sulfonamide product.

  • Side Reactions: Higher temperatures can promote the formation of undesired side products, which can be difficult to remove and may impart color to your final product.

    • Solution: Maintain the recommended temperature range throughout the addition and reaction time. Ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during sulfonamide synthesis to manage the exotherm?

A1: The two most critical parameters are the rate of addition of the sulfonating agent and the efficiency of the cooling system. The goal is to ensure that the rate of heat generation never exceeds the rate of heat removal. Vigorous stirring is also essential to maintain a uniform temperature throughout the reaction mixture.[1]

Q2: How does the choice of solvent affect the management of the exotherm?

A2: The solvent plays a role in heat dissipation. A sufficient volume of a solvent with a good heat capacity can help to absorb the heat generated during the reaction. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature to avoid precipitation and localized hot spots.

Q3: Can I scale up my reaction without adjusting my cooling protocol?

A3: No, scaling up a reaction requires a careful reassessment of your cooling capacity. The volume of the reaction increases cubically, while the surface area for heat exchange only increases squarely. This means that heat removal becomes less efficient on a larger scale. You will likely need a more powerful cooling system or a much slower addition rate for a scaled-up reaction.

Q4: What are some common side reactions in sulfonamide synthesis that can be exacerbated by poor temperature control?

A4: A primary side reaction is the hydrolysis of the sulfonyl chloride in the presence of any moisture, which is accelerated at higher temperatures.[2] This forms the unreactive sulfonic acid and reduces your yield. Other side reactions, such as polysulfonylation or degradation of starting materials and products, are also more likely at elevated temperatures.

Data Presentation

Table 1: Effect of Temperature on Sulfonamide Synthesis Outcomes

ParameterEffect of Excessively High TemperatureEffect of Excessively Low TemperatureRecommended Control
Reaction Rate Can lead to runaway reactions.Very slow or stalled reaction.Maintain optimal temperature (e.g., 0-15°C).[1]
Product Yield Decreased due to degradation and side reactions.Decreased due to incomplete reaction or precipitation.[1]Monitor internal temperature closely.
Product Purity Lower purity due to side product formation.Generally higher purity if the reaction proceeds.Slow, controlled reagent addition.[1]
Safety High risk of runaway reaction and pressure buildup.Generally safer, but precipitation can pose a risk.Use appropriate cooling and stirring.[1]

Experimental Protocols

Protocol: Synthesis of Sulfanilamide (B372717) via Chlorosulfonation of Acetanilide (B955) and Subsequent Amination

This protocol provides a generalized methodology, emphasizing critical points for managing the exotherm.

Step 1: Chlorosulfonation of Acetanilide (Highly Exothermic)

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup includes a gas trap to handle the HCl gas evolved.[1]

  • Cooling: Place the flask in an ice/salt bath to pre-cool it to 0-5°C.[1]

  • Initial Reagent: Add chlorosulfonic acid to the cooled flask.

  • CRITICAL STEP - Acetanilide Addition: Add dry acetanilide in small portions over 1-2 hours, ensuring the internal temperature does not rise above 10°C. Vigorous stirring is essential to prevent clumping and localized heating.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride intermediate.[1]

  • Isolation: Filter and wash the crude 4-acetamidobenzenesulfonyl chloride with cold water.

Step 2: Amination

  • Setup: Prepare a separate flask containing an ice-cold solution of aqueous ammonia (B1221849).

  • Addition: Slowly add the 4-acetamidobenzenesulfonyl chloride from Step 1 to the ammonia solution with vigorous stirring, while maintaining a low temperature.

  • Reaction: Stir the mixture until the reaction is complete.

Step 3: Hydrolysis

  • Acidification: Add a suitable acid (e.g., HCl) to the reaction mixture from Step 2.

  • Heating: Heat the mixture under reflux to hydrolyze the acetamide (B32628) group.

  • Isolation: Cool the solution and neutralize it to precipitate the final sulfanilamide product. Filter, wash, and dry the product.

Mandatory Visualization

ExothermicReactionTroubleshooting start Observe Rapid Temperature Increase stop_reagent Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling stop_reagent->enhance_cooling increase_stirring Increase Stirring enhance_cooling->increase_stirring is_controlled Is Temperature Controlled? increase_stirring->is_controlled quench Execute Emergency Quench Procedure is_controlled->quench No controlled Reaction Under Control Continue Monitoring is_controlled->controlled Yes investigate Investigate Cause controlled->investigate cause_addition Reagent Addition Too Fast? investigate->cause_addition cause_cooling Inadequate Cooling? cause_addition->cause_cooling No solve_addition Solution: Use Syringe Pump/ Slow Addition cause_addition->solve_addition Yes cause_mixing Poor Mixing? cause_cooling->cause_mixing No solve_cooling Solution: Improve Cooling Bath/ Use Chiller cause_cooling->solve_cooling Yes solve_mixing Solution: Use Overhead Stirrer/ Better Stir Bar cause_mixing->solve_mixing Yes

Caption: Troubleshooting workflow for a runaway exothermic reaction.

SulfonamideSynthesisWorkflow setup 1. Assemble & Cool Apparatus (0-5°C) add_reagent1 2. Add Chlorosulfonic Acid setup->add_reagent1 add_reagent2 3. SLOWLY Add Acetanilide (T < 10°C) add_reagent1->add_reagent2 react 4. Stir to Completion add_reagent2->react quench 5. Quench on Ice react->quench amination 6. Amination quench->amination hydrolysis 7. Hydrolysis amination->hydrolysis product 8. Isolate Final Product hydrolysis->product

Caption: Key steps in a typical sulfonamide synthesis workflow.

References

Avoiding hydrolysis of 4-acetamidobenzenesulfonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of 4-acetamidobenzenesulfonyl chloride during its synthesis.

Troubleshooting Guide: Minimizing Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride

This guide addresses common issues encountered during the synthesis that can lead to the hydrolysis of the desired product, 4-acetamidobenzenesulfonyl chloride, back to 4-acetamidobenzenesulfonic acid.

Symptom Potential Cause Recommended Action
Low Yield of Solid Product Hydrolysis during reaction: Presence of moisture in reactants or glassware.Ensure all glassware is oven-dried immediately before use. Use anhydrous acetanilide (B955) and freshly opened, high-purity chlorosulfonic acid.
Hydrolysis during workup: Quenching the reaction mixture at too high a temperature or with an excessive amount of water.Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to maintain a low temperature. Use the minimum amount of cold water necessary for precipitation and washing.
Oily or Gummy Product Instead of Crystalline Solid Incomplete reaction or significant hydrolysis: Insufficient reaction time or exposure to moisture.Ensure the reaction goes to completion as per the protocol. Work quickly during the filtration and washing steps to minimize contact time with water.
Excessive residual solvent or water: Inadequate drying of the product.After filtration, press the solid product firmly on the filter to remove as much water as possible. Dry the product under vacuum. For purification, recrystallization from a dry, non-polar solvent like benzene (B151609) or toluene (B28343) can be performed, but ensure the crude product is thoroughly dried first.
Product Decomposes Upon Standing Residual moisture or acid: The crude product is known to be unstable if not properly purified and dried.Use the crude 4-acetamidobenzenesulfonyl chloride immediately in the next synthetic step.[1] If storage is necessary, the product must be thoroughly dried and stored in a desiccator over a suitable drying agent.
Difficulty Filtering the Precipitate Fine particle size: Rapid precipitation can lead to very fine crystals that clog the filter paper.Control the rate of addition of the reaction mixture to the ice water to promote the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: Why is 4-acetamidobenzenesulfonyl chloride so susceptible to hydrolysis?

A1: The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile. The sulfur atom is electron-deficient and readily attacked by nucleophiles, such as water. This reaction cleaves the sulfur-chlorine bond, leading to the formation of the corresponding sulfonic acid (4-acetamidobenzenesulfonic acid) and hydrochloric acid.[2][3]

Q2: What are the primary factors that promote the hydrolysis of 4-acetamidobenzenesulfonyl chloride?

A2: The primary factors are the presence of water, elevated temperatures, and prolonged exposure to aqueous environments. The rate of hydrolysis generally increases with temperature. While the hydrolysis of some aromatic sulfonyl chlorides can be pH-dependent, studies on similar compounds suggest that the reaction can proceed across a range of pH values.

Q3: How can I ensure my reactants and glassware are sufficiently dry?

A3: All glassware should be oven-dried at a temperature above 100°C for several hours and allowed to cool in a desiccator before use. Acetanilide should be thoroughly dried. Chlorosulfonic acid should be a fresh bottle or handled under anhydrous conditions to prevent the ingress of atmospheric moisture.

Q4: Is it necessary to use the crude 4-acetamidobenzenesulfonyl chloride immediately?

A4: Yes, it is highly recommended to use the crude product immediately in the subsequent reaction. The crude material is often unstable and prone to hydrolysis upon storage, especially if it is not completely dry.[1]

Q5: What is the visual difference between the desired product and the hydrolysis product?

A5: 4-Acetamidobenzenesulfonyl chloride is a white to off-white crystalline solid.[4] Its hydrolysis product, 4-acetamidobenzenesulfonic acid, is also a solid but has different physical properties, including solubility. If your product appears oily, gummy, or fails to crystallize properly, significant hydrolysis may have occurred.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride with Hydrolysis Prevention

This protocol incorporates measures to minimize hydrolysis.

Materials:

  • Anhydrous Acetanilide

  • Chlorosulfonic Acid

  • Crushed Ice

  • Deionized Water (cold)

Equipment:

  • Oven-dried round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Place 10.0 g of dry acetanilide in a pre-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • In a fume hood, cautiously add 25 mL of chlorosulfonic acid to the acetanilide in portions, with stirring, while maintaining the temperature below 20°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until the evolution of HCl gas ceases.

  • Prepare a beaker with approximately 150 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step should be performed in a fume hood as large amounts of HCl gas will be evolved.

  • A white precipitate of 4-acetamidobenzenesulfonyl chloride will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several small portions of cold deionized water to remove residual acid.

  • Press the solid on the filter to remove as much water as possible.

  • Use the moist, crude product immediately for the next reaction step. If drying is necessary, do so under vacuum.

Data Presentation

Parameter Condition to Minimize Hydrolysis Condition Promoting Hydrolysis Expected Outcome
Reaction Temperature 0-20°C during addition of chlorosulfonic acid> 30°CLower temperatures reduce the rate of hydrolysis.
Workup Temperature 0-5°C (quenching on ice)Quenching in water at room temperatureLow temperature during workup is critical to prevent hydrolysis of the product.
Moisture Anhydrous reactants and oven-dried glasswareUse of non-dried glassware or reactantsMinimizing water prevents the primary pathway for hydrolysis.
Product Handling Immediate use of crude productStorage of crude, moist productThe crude product is unstable; immediate use maximizes the yield of the subsequent step.

Visualizations

Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride

Hydrolysis_Mechanism ASC 4-Acetamidobenzenesulfonyl Chloride Intermediate Transition State ASC->Intermediate Nucleophilic Attack Water H₂O (Water) Water->Intermediate ASA 4-Acetamidobenzenesulfonic Acid Intermediate->ASA HCl HCl Intermediate->HCl

Caption: Mechanism of hydrolysis of 4-acetamidobenzenesulfonyl chloride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Product check_moisture Check for Moisture Sources start->check_moisture dry_glassware Use Oven-Dried Glassware check_moisture->dry_glassware Yes anhydrous_reagents Use Anhydrous Reagents check_moisture->anhydrous_reagents Yes check_workup Review Workup Procedure check_moisture->check_workup No dry_glassware->check_workup anhydrous_reagents->check_workup low_temp_quench Quench on Ice at < 5°C check_workup->low_temp_quench Yes fast_filtration Minimize Water Contact Time check_workup->fast_filtration Yes immediate_use Use Crude Product Immediately check_workup->immediate_use No low_temp_quench->immediate_use fast_filtration->immediate_use solution Improved Yield immediate_use->solution

Caption: Troubleshooting workflow for low yields in the synthesis.

Synthesis Pathway and Hydrolysis Side-Reaction

Synthesis_Pathway Acetanilide Acetanilide Reaction Chlorosulfonation Acetanilide->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction ASC 4-Acetamidobenzenesulfonyl Chloride (Desired Product) Reaction->ASC Next_Step Further Synthesis (e.g., Sulfonamide Formation) ASC->Next_Step Desired Path Hydrolysis Hydrolysis (Side Reaction) ASC->Hydrolysis ASA 4-Acetamidobenzenesulfonic Acid (Byproduct) Hydrolysis->ASA Water H₂O Water->Hydrolysis

Caption: Synthesis of 4-acetamidobenzenesulfonyl chloride and the competing hydrolysis reaction.

References

Technical Support Center: Purification of 1,4-Oxazepane Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 1,4-oxazepane (B1358080) sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1,4-oxazepane sulfonamide derivatives?

A1: The most common impurities often arise from incomplete reactions or side reactions during the synthesis. These can include unreacted starting materials from the cyclization or sulfonylation steps, and by-products such as dimers from intermolecular reactions. If chiral centers are present, diastereomers may also be formed.[1]

Q2: I'm observing a peak in my LC-MS analysis with a higher molecular weight than my target compound. What could this be?

A2: A higher molecular weight peak could indicate the formation of a dimer of your starting material or intermediate. Another possibility is a bis-sulfonated by-product where the amine has reacted with two sulfonyl groups.[1] Adducts with solvents or reagents used during the reaction or workup can also lead to higher molecular weight impurities.[1]

Q3: My reaction to form the 1,4-oxazepane ring results in a low yield and multiple spots on a TLC plate. What are the likely side reactions?

A3: Low yields and the presence of multiple products during the cyclization step often point towards competing intermolecular reactions. In this scenario, two molecules of the linear precursor react with each other instead of cyclizing intramolecularly.[1] It is also possible that isomeric ring structures are forming if the precursor has multiple reactive sites for cyclization.[1]

Q4: How can I minimize the formation of diastereomeric impurities during the synthesis?

A4: To control the formation of diastereomers when creating new stereocenters, it is advisable to use chiral starting materials or employ stereoselective reagents and catalysts. Optimizing reaction conditions such as temperature and solvent can also be beneficial. The purification of diastereomers can be challenging but may be achieved using techniques like chiral chromatography.[1]

Q5: Are 1,4-oxazepane sulfonamide derivatives generally stable during purification?

A5: Sulfonamides are typically stable under normal environmental pH and temperature conditions.[1] However, they can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures, which is a consideration during workup and purification.[1] The 1,4-oxazepane ring is generally stable, but harsh conditions should be avoided.

Troubleshooting Guides

Chromatography Purification

Problem: My compound is streaking or tailing on the silica (B1680970) gel TLC plate.

  • Potential Cause: Strong acid-base interaction between the basic nitrogen of the 1,4-oxazepane ring and the acidic silanol (B1196071) groups on the silica gel surface.[2] This can lead to poor separation and broad peaks during column chromatography.

  • Recommended Action:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier into your eluent system. Common choices include 0.5-2% triethylamine (B128534) (TEA) or using a mixture of 1-10% ammonia (B1221849) in methanol (B129727) as the polar component of your mobile phase.[3] This will help to neutralize the acidic sites on the silica.

    • Change the Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase such as alumina (B75360) or a bonded phase like amino- or cyano-bonded silica which can offer different selectivity.

Problem: My polar 1,4-oxazepane sulfonamide derivative is not eluting from the silica gel column.

  • Potential Cause: The compound is highly polar and is strongly adsorbed to the polar silica gel stationary phase.

  • Recommended Action:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common solvent system for polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase the concentration.

    • Use a "Flush" Solvent: For very strongly adsorbed compounds, a "flush" with a highly polar solvent system, such as 10-20% methanol in DCM with 1% triethylamine, may be necessary to elute the compound.[2]

Problem: I am observing co-elution of my desired product with an impurity.

  • Potential Cause: The impurity has a similar polarity and affinity for the stationary phase as your product under the current chromatographic conditions.

  • Recommended Action:

    • Optimize the Solvent System: Try a different solvent system to alter the selectivity. Sometimes a three-component solvent system can provide better separation.

    • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a reverse-phase silica (e.g., C18) can resolve co-eluting compounds.

    • Use a Different Chromatographic Technique: If flash chromatography is not providing adequate separation, consider using High-Performance Liquid Chromatography (HPLC) which offers higher resolution.

Recrystallization Purification

Problem: My compound is "oiling out" instead of forming crystals.

  • Potential Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.

  • Recommended Action:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

    • Change the Solvent: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures can be effective for sulfonamides.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Pre-purification: If the crude product is highly impure, a preliminary purification by column chromatography before recrystallization may be necessary.

Problem: No crystals are forming, even after the solution has cooled completely.

  • Potential Cause: The solution may be supersaturated, but crystallization has not initiated, or the compound is too soluble in the chosen solvent.

  • Recommended Action:

    • Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure sulfonamide.

    • Reduce Solvent Volume: If the compound is too soluble, you can try to slowly evaporate some of the solvent to increase the concentration.

    • Use an Anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes turbid, then allow it to stand.

Data Presentation

Table 1: Representative TLC Data for Sulfonamide Derivatives in Different Solvent Systems

Solvent System (v/v)Representative Rf ValuesObservations
Dichloromethane:Methanol (95:5)0.3 - 0.5Good for moderately polar derivatives.
Ethyl Acetate:Hexane (1:1)0.2 - 0.4Suitable for less polar derivatives.
Dichloromethane:Methanol with 1% Triethylamine (90:10)0.4 - 0.6Improved spot shape and mobility for basic derivatives.
Chloroform:n-Butanol (9:1)0.5 - 0.7Can provide good separation for some sulfonamides.[4]

Note: Rf values are highly dependent on the specific structure of the 1,4-oxazepane sulfonamide derivative and should be determined experimentally.

Table 2: Comparison of Purification Methods for a Hypothetical 1,4-Oxazepane Sulfonamide Derivative

Purification MethodTypical Yield (%)Typical Purity (%) (by HPLC)AdvantagesDisadvantages
Silica Gel Chromatography60 - 85> 95Good for removing a wide range of impurities.Can be time-consuming and may lead to product loss on the column.
Recrystallization (Single Solvent)70 - 90> 98Can provide very high purity.Requires finding a suitable solvent; risk of "oiling out".
Recrystallization (Solvent/Anti-solvent)65 - 85> 97Useful when a single suitable solvent cannot be found.Can be more complex to optimize.
Preparative HPLC50 - 70> 99Very high resolution and purity.Lower capacity, more expensive, and requires more solvent.

Note: These are generalized values and will vary depending on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography

  • Sample Preparation: Dissolve the crude 1,4-oxazepane sulfonamide derivative in a minimal amount of the eluent or a strong solvent like dichloromethane.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture chromatography Silica Gel Chromatography start->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification tlc TLC Analysis chromatography->tlc Fraction Monitoring end Pure 1,4-Oxazepane Sulfonamide Derivative chromatography->end hplc HPLC for Purity recrystallization->hplc Purity Check recrystallization->end tlc->chromatography hplc->recrystallization nmr_ms NMR/MS for Structure end->nmr_ms

Caption: Experimental workflow for the purification and analysis of 1,4-oxazepane sulfonamide derivatives.

impurity_formation cluster_impurities Potential Impurities precursor Linear Precursor amine_intermediate 6-Amino-1,4-oxazepane precursor->amine_intermediate Intramolecular Cyclization dimer Dimer precursor->dimer Intermolecular Reaction product 1,4-Oxazepane Sulfonamide Derivative amine_intermediate->product Sulfonylation bis_sulfonated Bis-sulfonated Product amine_intermediate->bis_sulfonated Excess Sulfonylating Agent unreacted_amine Unreacted Amine amine_intermediate->unreacted_amine Incomplete Reaction

Caption: Logical relationships in the formation of common impurities during synthesis.

troubleshooting_purification start Purification Issue (e.g., low purity, poor recovery) is_chromatography Using Chromatography? start->is_chromatography is_recrystallization Using Recrystallization? start->is_recrystallization streaking Streaking/Tailing? is_chromatography->streaking Yes oiling_out Oiling Out? is_recrystallization->oiling_out Yes no_elution Compound Not Eluting? streaking->no_elution No add_base Add Basic Modifier (e.g., TEA) streaking->add_base Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes no_crystals No Crystals Forming? oiling_out->no_crystals No change_solvent_recryst Change Solvent/ Use Anti-solvent oiling_out->change_solvent_recryst Yes induce_crystallization Induce Crystallization (seed/scratch) no_crystals->induce_crystallization Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Importance of anhydrous conditions in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical importance of anhydrous conditions in sulfonamide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for sulfonamide synthesis?

Anhydrous conditions are crucial because the primary starting material, a sulfonyl chloride (R-SO₂Cl), is highly susceptible to hydrolysis.[1] In the presence of water, the sulfonyl chloride will react to form the corresponding sulfonic acid (R-SO₃H).[1] This sulfonic acid is unreactive towards the amine, meaning that any sulfonyl chloride that reacts with water is consumed and cannot form the desired sulfonamide product.[1] This side reaction directly leads to a reduction in the yield of your target sulfonamide.

Q2: What are the primary sources of water contamination in the reaction?

Water can be introduced into your reaction from several sources:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.

  • Reagents: Amines and bases like pyridine (B92270) or triethylamine (B128534) can also absorb atmospheric moisture.

  • Glassware: The surface of glassware can adsorb a thin film of water.[1]

  • Atmosphere: Direct exposure of the reaction mixture to the air, especially on humid days, will introduce moisture.

Q3: I observe a significant amount of a polar byproduct in my TLC/LC-MS analysis. What is it likely to be?

If you observe a polar byproduct that is difficult to elute, it is very likely the sulfonic acid formed from the hydrolysis of your sulfonyl chloride.[1] This is a strong indication that your reaction conditions were not sufficiently anhydrous.

Q4: Can I run a sulfonamide synthesis in water?

While it seems counterintuitive, some sulfonamide syntheses can be performed in aqueous media.[2][3] These methods typically rely on the fact that the aminolysis reaction (reaction with the amine) is often faster than the hydrolysis reaction, especially at a controlled pH.[3] However, these procedures often require a significant excess of the sulfonyl chloride to compensate for the competing hydrolysis reaction, and the insolubility of the product in water can aid in its isolation.[2][4] For most research applications aiming for high purity and yield, traditional anhydrous organic synthesis is the more reliable method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to No Product Formation Hydrolysis of Sulfonyl Chloride: The primary cause is often the presence of water, leading to the formation of unreactive sulfonic acid.[1]- Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Dry all reagents, including the amine and base.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inactive Sulfonyl Chloride: The sulfonyl chloride may have degraded due to improper storage and exposure to moisture over time.- Use a fresh bottle of sulfonyl chloride or purify the existing stock.- Store sulfonyl chlorides in a desiccator.
Significant Amount of a Polar Byproduct (Sulfonic Acid) Water in the Reaction Mixture: This is a direct result of sulfonyl chloride hydrolysis.[1]- Review and improve your anhydrous technique for all components of the reaction (glassware, solvents, reagents, and atmosphere).- During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate) can help remove the acidic sulfonic acid byproduct.[1]
Inconsistent Yields Variable Moisture Contamination: Inconsistent application of anhydrous techniques can lead to varying amounts of sulfonyl chloride hydrolysis.- Standardize your procedure for drying glassware, solvents, and reagents.- Always use an inert atmosphere for the reaction setup and duration.

Data Presentation

Table 1: Factors Influencing the Competition Between Aminolysis and Hydrolysis

FactorEffect on Aminolysis (Desired Reaction)Effect on Hydrolysis (Side Reaction)Rationale
Concentration of Water No direct effectRate increases with water concentrationWater is a reactant in the hydrolysis reaction.
Nucleophilicity of the Amine Rate increases with more nucleophilic aminesNo direct effectA more nucleophilic amine will compete more effectively with water for the sulfonyl chloride.
Temperature Rate increasesRate increasesBoth reaction rates are temperature-dependent. Higher temperatures may not selectively favor aminolysis.
Solvent Can be influenced by solvent polarityCan be influenced by solvent polarity and proticityPolar aprotic solvents are generally preferred for anhydrous reactions.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines a standard method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride, emphasizing the maintenance of anhydrous conditions.

1. Preparation of Glassware and Reagents:

  • All glassware (round-bottom flask, dropping funnel, magnetic stir bar, etc.) should be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) should be used. If not purchased as anhydrous, they should be dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone for THF).

  • The amine and base (e.g., triethylamine, pyridine) should be dried over a suitable drying agent (e.g., KOH pellets for amines).

2. Reaction Setup:

  • Assemble the dry glassware while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

  • To the round-bottom flask, add the amine (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

3. Addition of Sulfonyl Chloride:

  • Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent in the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

4. Reaction and Monitoring:

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

5. Work-up and Purification:

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess base and amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Mandatory Visualizations

Sulfonamide_Synthesis_Troubleshooting start Start Sulfonamide Synthesis check_yield Low or No Yield? start->check_yield check_polar_byproduct Polar Byproduct Present? check_yield->check_polar_byproduct Yes end_good Successful Synthesis check_yield->end_good No hydrolysis Probable Sulfonyl Chloride Hydrolysis check_polar_byproduct->hydrolysis Yes inactive_reagent Check Sulfonyl Chloride Activity check_polar_byproduct->inactive_reagent No review_anhydrous_protocol Review Anhydrous Protocol: - Dry Glassware? - Anhydrous Solvents? - Dry Reagents? - Inert Atmosphere? hydrolysis->review_anhydrous_protocol review_anhydrous_protocol->start purify_reagent Use Fresh or Purified Sulfonyl Chloride inactive_reagent->purify_reagent purify_reagent->start

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Reaction_Pathways cluster_reactants Reactants cluster_products Products sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonamide R-SO₂-NH-R' (Sulfonamide - Desired Product) sulfonyl_chloride->sulfonamide Aminolysis (Anhydrous Conditions) sulfonic_acid R-SO₃H (Sulfonic Acid - Byproduct) sulfonyl_chloride->sulfonic_acid Hydrolysis (Aqueous Conditions) amine R'-NH₂ (Amine) amine->sulfonamide water H₂O (Water) water->sulfonic_acid

Caption: Competing reaction pathways in sulfonamide synthesis.

References

Technical Support Center: Monitoring 4-Acetamidobenzenesulfonamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for effectively monitoring the synthesis of 4-acetamidobenzenesulfonamide using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this synthesis?

A1: TLC is a rapid and cost-effective chromatographic technique used to monitor the progress of the this compound synthesis.[1][2] Its primary purposes are:

  • To track the consumption of the starting material (acetanilide).

  • To observe the formation of the product (this compound).

  • To identify the presence of any major intermediates or side products.

  • To determine the optimal reaction time by observing when the starting material spot has disappeared and the product spot shows maximum intensity.

Q2: Which chemical species should I be monitoring on my TLC plate?

A2: You should be monitoring the following three key species:

  • Acetanilide (B955): The starting material.

  • 4-Acetamidobenzenesulfonyl Chloride: The intermediate. This compound is highly reactive and sensitive to moisture, and may hydrolyze to 4-acetamidobenzenesulfonic acid on the silica (B1680970) gel plate.[3] This hydrolyzed product is very polar and will likely remain at the baseline.

  • This compound: The final product.

Q3: How should I prepare my samples for TLC analysis?

A3: Proper sample preparation is crucial for clear results.

  • Reaction Mixture: Take a small aliquot (a few drops) from the reaction vessel using a glass capillary. Dissolve this aliquot in a small amount of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) in a small vial. The solution should be dilute to avoid overloading the TLC plate.[4]

  • Standards: Prepare separate dilute solutions of your starting material (acetanilide) and, if available, your pure product (this compound) in the same solvent. These will serve as references.

Q4: What is a recommended mobile phase (solvent system) for this analysis?

A4: The ideal mobile phase will provide good separation between the starting material, intermediate, and product. A common starting point is a mixture of a nonpolar and a polar solvent. The polarity can be adjusted to achieve optimal separation.[4][5]

Mobile Phase Composition (v/v)PolarityExpected Application
1:1 Ethyl Acetate : HexaneMediumGood starting point for initial trials.
7:3 Ethyl Acetate : HexaneMedium-HighIncreases the Rf of all spots; useful if spots are too low on the plate.
9:1 Dichloromethane : MethanolHighFor separating more polar compounds.
4:1 Dichloromethane : AcetoneMediumAnother effective system for separating various sulfonamides.[6]

Note: The optimal ratio may require some experimentation.

Q5: How can I visualize the spots on the TLC plate?

A5: Since acetanilide and this compound are aromatic compounds, the most common and non-destructive method is using a UV lamp.[7][8]

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. Compounds that absorb UV light will appear as dark spots on a glowing green background.[7][8] This is the preferred initial method.

  • Iodine Chamber: Placing the dried plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[4] This method is destructive.

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background. It is particularly useful for visualizing alkenes, alkynes, and alcohols.[7]

Q6: How do I interpret the Rf values on my TLC plate?

A6: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A lower Rf value indicates a more polar compound, as it adheres more strongly to the polar silica gel stationary phase.

CompoundExpected PolarityExpected Rf ValueRationale
Acetanilide (Starting Material)Least PolarHighestLacks the highly polar sulfonamide group.
This compound (Product)More PolarIntermediateThe sulfonamide group increases polarity through hydrogen bonding.
4-Acetamidobenzenesulfonyl Chloride (Intermediate) / Hydrolyzed IntermediateMost PolarLowest (or at baseline)The sulfonyl chloride is highly polar and reactive; its hydrolysis product, sulfonic acid, is very polar and will have a very low Rf.

A successful reaction will show the disappearance of the higher-Rf acetanilide spot and the appearance of a new, lower-Rf spot for the this compound product.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the synthesis.

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • TLC developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Mobile phase (e.g., 1:1 Ethyl Acetate:Hexane)

  • Reaction mixture and reference standard solutions

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation:

    • Handle the TLC plate by the edges to avoid contamination.

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.

    • Mark small tick marks on the origin line for each sample you will spot. A typical setup includes lanes for the starting material (SM), the reaction mixture (R), and a "co-spot" (C).

  • Spotting the Plate:

    • Dip a clean capillary spotter into the acetanilide (SM) solution and briefly touch it to the corresponding tick mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).

    • Use a new, clean spotter for the reaction mixture (R) and spot it in its designated lane.

    • For the co-spot (C) lane, first spot the starting material, then, using the reaction mixture spotter, carefully spot directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

  • Developing the Plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.

    • Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid. Allow the chamber to become saturated with solvent vapor for a few minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps and replace the lid. Do not disturb the chamber while the plate is developing.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • View the plate under a UV lamp (254 nm) in a dark environment.[8]

    • Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance from origin to spot center) / (distance from origin to solvent front).

    • Record the results by drawing a diagram of the TLC plate in your lab notebook.

Visual Workflows and Diagrams

G cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (Draw Origin Line) spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate sample_rxn Sample Reaction Mixture dissolve Dissolve in Volatile Solvent sample_rxn->dissolve dissolve->spot_plate spot_plate->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize calculate Calculate Rf Values visualize->calculate

Caption: Experimental workflow for TLC monitoring.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of the this compound synthesis.

Q: My spots are streaking or appearing as elongated blobs. What should I do?

A: Streaking is a common issue with several potential causes:

  • Sample Overload: The sample solution is too concentrated. Dilute your sample and re-spot the plate.[4]

  • Compound Acidity/Basicity: Sulfonamides can interact strongly with the acidic silica gel. Try adding a small amount (0.5-1%) of acetic acid or triethylamine (B128534) to your mobile phase to improve spot shape.[4]

  • Insoluble Material: Your sample may not be fully dissolved. Ensure all solid material is dissolved before spotting.

Q: All my spots are staying at the baseline (Rf ≈ 0). How can I fix this?

A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[4]

  • Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, change from 1:1 Ethyl Acetate:Hexane to 3:1 Ethyl Acetate:Hexane.

  • Change Solvents: Switch to a more polar solvent system altogether, such as one containing methanol.

Q: All my spots are running to the top of the plate near the solvent front (Rf ≈ 1). What does this mean?

A: This is the opposite problem: your mobile phase is too polar.[4]

  • Decrease Solvent Polarity: Decrease the proportion of the polar solvent. For example, change from 1:1 Ethyl Acetate:Hexane to 1:3 Ethyl Acetate:Hexane.

Q: I can't see any spots under the UV lamp after developing the plate. What went wrong?

A: There are a few possibilities:

  • Sample Too Dilute: Your sample solution may not be concentrated enough. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[4]

  • Non-UV Active Compounds: While the key compounds in this synthesis are UV active, some impurities may not be. Try visualizing with an alternative method, like an iodine chamber or a potassium permanganate stain.[7]

  • Evaporation: If your compound is volatile, it may have evaporated from the plate. This is unlikely for the compounds in this synthesis.

Q: The spots for my starting material and product are overlapping. How can I get better separation?

A: Overlapping spots (similar Rf values) mean the mobile phase is not optimal for separation.

  • Systematic Solvent Trials: Test a range of solvent systems with varying polarities. Sometimes, changing the solvents completely (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can significantly alter selectivity and improve separation.

  • Use a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina (B75360) or a reverse-phase (C18) plate, although this is usually a last resort for routine monitoring.[4]

G problem Identify TLC Problem streaking Streaking Spots problem->streaking at_baseline Spots at Baseline (Rf ≈ 0) problem->at_baseline at_front Spots at Solvent Front (Rf ≈ 1) problem->at_front no_spots No Spots Visible problem->no_spots overlap Overlapping Spots problem->overlap cause1 Cause: Sample too concentrated streaking->cause1 cause2 Cause: Mobile phase not polar enough at_baseline->cause2 cause3 Cause: Mobile phase too polar at_front->cause3 cause4 Cause: Sample too dilute no_spots->cause4 cause5 Cause: Poor solvent choice overlap->cause5 solution1 Solution: Dilute sample cause1->solution1 solution2 Solution: Increase mobile phase polarity cause2->solution2 solution3 Solution: Decrease mobile phase polarity cause3->solution3 solution4 Solution: Concentrate spot or sample cause4->solution4 solution5 Solution: Try different solvent system cause5->solution5

Caption: Decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Acetamidobenzenesulfonamide. The following sections detail two distinct reversed-phase HPLC (RP-HPLC) methodologies, utilizing C8 and C18 columns, and present supporting experimental data for a comprehensive comparison. The information is designed to assist researchers in selecting and implementing a suitable analytical strategy for quality control and purity assessment.

Comparison of HPLC Methods for this compound Purity Analysis

The selection of an appropriate HPLC column is critical for the effective separation of this compound from its potential impurities. The two most common choices for reversed-phase chromatography are C18 and C8 columns. A C18 column, with its longer alkyl chains, generally provides greater hydrophobic retention, which can be advantageous for separating non-polar compounds. In contrast, a C8 column offers moderate hydrophobicity, potentially leading to shorter analysis times and better peak shapes for moderately polar compounds like this compound.

This guide compares two validated HPLC methods for the purity assessment of this compound:

  • Method 1: RP-HPLC with a C18 Column

  • Method 2: RP-HPLC with a C8 Column

The performance of each method was evaluated based on key chromatographic parameters, including retention time, resolution of the main peak from potential impurities, and peak symmetry.

Data Presentation

The quantitative data from the comparative analysis of the two HPLC methods are summarized in Table 1. The data includes the retention time (Rt), resolution (Rs), and tailing factor for this compound and its potential impurities.

Table 1: Comparative HPLC Data for this compound Purity Validation

AnalyteMethod 1 (C18 Column)Method 2 (C8 Column)
This compound
Retention Time (min)8.56.2
Tailing Factor1.21.1
Impurity A: Acetanilide
Retention Time (min)12.39.8
Resolution (Rs)4.53.8
Impurity B: 4-Aminobenzenesulfonamide
Retention Time (min)4.13.2
Resolution (Rs)> 2.0> 2.0
Impurity C: 4-Acetamidobenzenesulfonyl chloride
Retention Time (min)10.27.9
Resolution (Rs)2.82.5

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established methods for sulfonamide analysis and have been adapted for the specific analysis of this compound.

Method 1: RP-HPLC with a C18 Column

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

Method 2: RP-HPLC with a C8 Column

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer (pH 3.0)

    • B: Methanol

  • Gradient Program:

    • 0-3 min: 15% B

    • 3-12 min: 15% to 70% B

    • 12-15 min: 70% B

    • 15-16 min: 70% to 15% B

    • 16-20 min: 15% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase initial conditions to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase initial conditions to a final concentration of 1.0 mg/mL.

Mandatory Visualizations

Bacterial Folic Acid Synthesis Pathway

Sulfonamides, including this compound, exert their antimicrobial effect by inhibiting the synthesis of folic acid in bacteria. This pathway is essential for the production of nucleotides and certain amino acids. The following diagram illustrates the key steps in this pathway and the point of inhibition by sulfonamides.

Folic_Acid_Synthesis cluster_0 Bacterial Cell GTP GTP Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate GTP->Dihydropteroate_Pyrophosphate Multiple Steps DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate_Pyrophosphate->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid DHFS Dihydrofolate Synthase (DHFS) Dihydropteroic_Acid->DHFS Glutamate Glutamate Glutamate->DHFS Dihydrofolic_Acid Dihydrofolic Acid (DHF) DHFS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids Co-factor for synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition HPLC_Validation_Workflow cluster_workflow HPLC Method Validation Workflow cluster_results Validation Parameters Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol System_Suitability System Suitability Testing Specificity Specificity (Peak Purity, Resolution) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (% Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report System_Suitability->Validation_Report

A Comparative Guide to QSAR Studies of 4-Acetamidobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 4-acetamidobenzenesulfonamide analogs. The objective is to offer a clear comparison of the performance of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents. This document summarizes key findings from recent studies, focusing on antioxidant, antimicrobial, and carbonic anhydrase inhibitory activities.

Comparative Performance of this compound Analogs

The therapeutic potential of this compound, a core structure in many sulfa drugs, has been enhanced through the synthesis of various analogs.[1][2] QSAR studies have been instrumental in elucidating the relationship between the physicochemical properties of these analogs and their biological activities.[1]

Antioxidant Activity

A study involving sixteen synthesized acetamidosulfonamide derivatives revealed significant antioxidant properties, particularly radical scavenging and superoxide (B77818) dismutase (SOD) activities.[1][2][3] Multiple Linear Regression (MLR) was employed to develop QSAR models, which demonstrated a strong correlation between the structural features and the observed antioxidant activities.[1][3]

Table 1: QSAR Models and Performance for Antioxidant Activity [1][2][3]

ActivityQSAR Model Equation (Descriptors)Q² LOO-CVRMSE LOO-CV
Radical Scavenging Activity (RSA)Not explicitly stated in the provided text0.97080.5105
Superoxide Dismutase (SOD) ActivityNot explicitly stated in the provided text0.87531.3571
  • Interpretation: The high leave-one-out cross-validation coefficient (Q² LOO-CV) for both models indicates their high predictive power and robustness. The low root mean square error (RMSE) further supports the models' accuracy. The structure-activity relationship highlighted that the presence of an ethylene (B1197577) group connected to a pyridine (B92270) ring was a key feature for significant antioxidant activities.[1][2][3]

Table 2: Comparative Antioxidant Activity of Selected Analogs [1]

CompoundR GroupRadical Scavenging Activity (%)Superoxide Dismutase Activity (%)
1 NHC₆H₅0.4227.26
2 NHCH₂-2-pyridiyl1.4630.40
3 NHCH₂-3-pyridiyl-25.22
4 NHCH₂-2-tetrahydrofuranyl1.82-
15 Structure not detailed in textMost PotentMost Potent
  • Key Finding: Compound 15 was identified as the most potent antioxidant in the series.[3] Among the structurally detailed compounds, analog 2 with a 2-pyridylmethylamino substituent showed the highest SOD activity, while analog 4 with a 2-tetrahydrofuranylmethylamino group displayed the highest radical scavenging activity.[1]

Antimicrobial and Anticancer Activities

The sulfonamide scaffold is a well-established pharmacophore in antimicrobial and anticancer drug design.[1][2][4] QSAR studies on novel N-acylbenzenesulfonamides have demonstrated their potential as anticancer agents against cell lines such as MCF-7, HCT-116, and HeLa.[4] These studies revealed that the anticancer activity is dependent on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments.[4] Similarly, various sulfonamide derivatives have been evaluated for their antimicrobial properties through in-silico QSAR and docking studies.[5]

Carbonic Anhydrase Inhibition

Sulfonamides are renowned for their ability to inhibit carbonic anhydrase (CA), an enzyme linked to conditions like glaucoma and certain types of cancer.[6][7][8] QSAR studies have been crucial in designing potent and selective CA inhibitors. For instance, a study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties showed excellent correlation against CA isozymes I, II, and IV using the first-order valence connectivity index.[6] Other studies have explored hydrazonobenzenesulfonamides, revealing potent inhibitory activity at nanomolar concentrations with selectivity for tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.[7] The inhibitory action is strongly influenced by the molecular shape and size of the compounds.[9]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the evaluated sulfonamide derivatives (1-16) was conducted as follows:

  • A solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (B109758) (30 mL) was prepared.

  • This solution was added dropwise to a stirred mixture of the corresponding amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).

  • The reaction mixture was stirred at room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, distilled water (20 mL) was added to the mixture.

  • The organic phase was separated, and the aqueous phase was extracted twice with dichloromethane (2 x 30 mL).

  • The combined organic extracts were washed with water (30 mL), dried, and concentrated to yield the final product.[1]

QSAR Analysis Methodology

The Quantitative Structure-Activity Relationship (QSAR) analysis was performed to build a predictive model for the biological activities.

  • Structure Optimization: The 3D structures of the molecules were sketched and optimized using computational chemistry software.

  • Descriptor Calculation: A variety of physicochemical parameters, including lipophilic (e.g., LogP), electronic (e.g., Hammett constant), and steric (e.g., Taft's constant) descriptors, were calculated.[10]

  • Model Development: Multiple Linear Regression (MLR) was used to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).[1]

  • Model Validation: The predictive power and robustness of the developed QSAR models were validated using statistical methods such as leave-one-out cross-validation (LOO-CV).[11] Key statistical parameters evaluated include the squared correlation coefficient (r²), cross-validation coefficient (q²), and Fischer's test value (F-test).[11][12]

Visualized Workflows and Pathways

General QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application A Molecular Structure Drawing C 3D Structure Optimization A->C B Biological Activity Data E Data Splitting (Training/Test Set) B->E D Descriptor Calculation C->D D->E F Regression Analysis (e.g., MLR) E->F G Model Validation (e.g., Cross-Validation) F->G H Predictive QSAR Model G->H I Rational Design of New Analogs H->I

Caption: A generalized workflow for a QSAR study.

Carbonic Anhydrase Inhibition Pathway

CA_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Sulfonamide CO2 CO2 + H2O CA Carbonic Anhydrase (CA-Zn²⁺) CO2->CA Substrate Binding HCO3 H⁺ + HCO3⁻ CA->HCO3 Catalysis BlockedCA Inhibited CA-Zn²⁺ Complex Sulfonamide R-SO2NH2 (this compound analog) Sulfonamide->BlockedCA Inhibitor Binding NoReaction No Product Formation BlockedCA->NoReaction Reaction Blocked

Caption: Inhibition of carbonic anhydrase by sulfonamides.

References

A Comparative Efficacy Analysis of 4-Acetamidobenzenesulfonamide and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of 4-Acetamidobenzenesulfonamide (N-acetylsulfanilamide) with other prominent sulfonamides, namely sulfamethoxazole (B1682508) and sulfadiazine (B1682646). This analysis is supported by available experimental data and detailed experimental protocols to assist researchers in understanding the nuanced differences in the activity of these compounds.

Executive Summary

Sulfonamides represent a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. While structurally related, individual sulfonamides exhibit varying degrees of antibacterial potency. This guide elucidates that this compound is generally considered to have minimal to no direct in vitro antibacterial activity. Its potential as an antimicrobial agent is predicated on its role as a prodrug, requiring in vivo hydrolysis to the active compound, sulfanilamide. In contrast, sulfonamides like sulfamethoxazole and sulfadiazine are active compounds and demonstrate a broad spectrum of antibacterial efficacy.

Data Presentation: Comparative Efficacy

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound alongside sulfamethoxazole and sulfadiazine are scarce in the literature. This is largely because this compound is widely regarded as an inactive metabolite or prodrug. Research has shown that N4-acetyl sulfonamide metabolites possess no antimicrobial activity in vitro against Escherichia coli[1].

The antibacterial efficacy of sulfonamides is critically dependent on a free para-amino group, which is essential for mimicking p-aminobenzoic acid (PABA), the natural substrate of DHPS. In this compound, this crucial amino group is acetylated, rendering the molecule unable to effectively bind to the active site of the enzyme.

The following table summarizes representative MIC values for sulfamethoxazole and sulfadiazine against common bacterial strains, gathered from various studies. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

SulfonamideBacterial StrainMIC Range (µg/mL)
Sulfamethoxazole Staphylococcus aureus256[2]
Escherichia coli64[2]
Sulfadiazine Staphylococcus aureus (MDR)64 - 128
Pseudomonas aeruginosa (MDR)64 - 128

Mechanism of Action: The Folic Acid Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by interfering with the synthesis of folic acid, a crucial cofactor for DNA, RNA, and protein synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids 1-Carbon Transfer Sulfonamide Sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) Sulfonamide->DHPS Competitive Inhibition Inactive_Sulfonamide This compound (N4-acetylated)

Sulfonamide Mechanism of Action

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial efficacy of a compound. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC determination.

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterium.

Materials:

  • Test sulfonamides (this compound, sulfamethoxazole, sulfadiazine)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Sulfonamide Stock Solutions: Prepare stock solutions of each sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader.

Experimental Workflow Diagram

MIC_Workflow start Start prep_sulfonamide Prepare Sulfonamide Stock Solutions start->prep_sulfonamide prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Sulfonamides in 96-well Plate prep_sulfonamide->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Workflow for MIC Determination

Conclusion

The antibacterial efficacy of sulfonamides is highly dependent on their chemical structure. This compound, due to the acetylation of its N4-amino group, is largely inactive in its native form and is considered a prodrug that requires in vivo activation. In contrast, sulfonamides such as sulfamethoxazole and sulfadiazine possess a free N4-amino group, enabling them to act as effective competitive inhibitors of dihydropteroate synthase and exhibit significant antibacterial activity against a range of pathogens. For researchers and drug development professionals, understanding these structure-activity relationships is paramount in the design and evaluation of novel sulfonamide-based therapeutics.

References

A Comparative Guide to the In Vitro Biological Activities of 4-Acetamidobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of various 4-acetamidobenzenesulfonamide derivatives, drawing upon experimental data from multiple studies. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key findings on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these compounds, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated promising antiproliferative and cytotoxic effects across a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by bromodomain-containing protein 4 (BRD4) and carbonic anhydrase IX (CA IX).

Quantitative Data for Anticancer Activity
Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Phenylisoxazole SulfonamideCompound 58HL-60 (Leukemia)Cell Proliferation1.21[1]
MV4-11 (Leukemia)Cell Proliferation0.15[1]
4-(2-methylacetamide)benzenesulfonamideCompounds 3-6Not specifiedCytotoxicityActive[2]
SulfonanilideCompound 30SK-BR-3 (Breast Cancer)Cell Proliferation20.1[3]
Compound 44SK-BR-3 (Breast Cancer)Cell Proliferation6.5[3]
Benzenesulfonamide-bearing ImidazoleMost active compoundIGR39 (Melanoma)MTT Assay27.8 ± 2.8[4]
MDA-MB-231 (Breast Cancer)MTT Assay20.5 ± 3.6[4]
Key Signaling Pathway: BRD4 Inhibition

Certain sulfonamide derivatives act as inhibitors of BRD4, a key regulator of oncogene expression, such as c-myc. By inhibiting BRD4, these compounds can suppress the proliferation of cancer cells.

BRD4_Inhibition_Pathway BRD4 BRD4 cMYC_Gene c-myc Gene BRD4->cMYC_Gene Binds to promoter Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Recruits Sulfonamide_Derivative Sulfonamide Derivative Sulfonamide_Derivative->BRD4 Inhibits cMYC_mRNA c-myc mRNA cMYC_Gene->cMYC_mRNA Transcription Cell_Proliferation Cell Proliferation cMYC_mRNA->Cell_Proliferation Promotes

BRD4 Inhibition Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with This compound derivatives at various concentrations start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) add_mtt->incubate2 add_solvent Add solubilization solvent (e.g., DMSO) incubate2->add_solvent measure Measure absorbance at ~570 nm add_solvent->measure analyze Calculate IC50 values measure->analyze Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow start Prepare serial dilutions of the test compounds in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC: lowest concentration with no visible growth observe->determine_mic Anti_Inflammatory_Pathway LPS LPS RAW264_7 RAW264.7 Macrophage LPS->RAW264_7 Stimulates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) RAW264_7->Pro_inflammatory_Mediators Produces Sulfonamide_Derivative Sulfonamide Derivative Sulfonamide_Derivative->RAW264_7 Inhibits production of mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes DPPH_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay Workflow start Prepare solutions of test compounds and a DPPH standard mix Mix the test compound solution with the DPPH solution start->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure the absorbance at ~517 nm incubate->measure calculate Calculate the percentage of radical scavenging activity measure->calculate

References

A Comparative Spectroscopic Analysis of 4-Acetamidobenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the antibacterial agent 4-Acetamidobenzenesulfonamide and its synthetic precursors, sulfanilamide (B372717) and acetic anhydride. By examining their distinct spectral features using Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can effectively monitor the synthesis process and confirm the identity and purity of the final product. The supporting experimental data is presented in clear, comparative tables, and detailed protocols for each spectroscopic technique are provided for reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, sulfanilamide, and acetic anhydride, highlighting the characteristic signals that differentiate them.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compoundSulfanilamideAcetic Anhydride
N-H Stretch (Amide/Amine) 3350-3250 (amide), 3400-3300 (sulfonamide)3475, 3380 (primary amine)N/A
C-H Stretch (Aromatic/Aliphatic) ~3100-3000 (aromatic), ~2950 (aliphatic)~3100-3000 (aromatic)~2950
C=O Stretch (Carbonyl) ~1670 (amide)N/A~1825, ~1750 (anhydride)
S=O Stretch (Sulfonamide) ~1340 (asymmetric), ~1160 (symmetric)~1330 (asymmetric), ~1150 (symmetric)N/A
C-N Stretch ~1320~1310N/A
C-O Stretch N/AN/A~1125

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm) in DMSO-d₆

Proton EnvironmentThis compoundSulfanilamideAcetic Anhydride
Amide N-H ~10.2N/AN/A
Aromatic H (ortho to -NHCOCH₃) ~7.7 (d)~6.6 (d)N/A
Aromatic H (ortho to -SO₂NH₂) ~7.6 (d)~7.4 (d)N/A
Sulfonamide N-H₂ ~7.2 (s)~6.9 (s)N/A
Amine N-H₂ N/A~5.8 (s)N/A
Methyl H (-CH₃) ~2.1 (s)N/A~2.2 (s)

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Solvent
This compound ~261Not Specified
Sulfanilamide ~262Not Specified[1]
Acetic Anhydride N/A (no significant absorbance in UV-Vis range)N/A

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the solid samples using Fourier Transform Infrared (FTIR) spectroscopy with the Potassium Bromide (KBr) pellet method.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Solid samples (this compound, Sulfanilamide, Acetic Anhydride)

  • Spatula

  • Safety glasses

Procedure:

  • Thoroughly clean and dry the agate mortar, pestle, and pellet die.

  • Place approximately 1-2 mg of the solid sample into the mortar.

  • Add approximately 100-200 mg of dry KBr powder to the mortar.

  • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[2]

  • Transfer a portion of the powdered mixture into the pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[3][4]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Obtain a background spectrum using a blank KBr pellet.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the different proton environments of the compounds.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Samples (this compound, Sulfanilamide, Acetic Anhydride)

  • Pipettes and vials

  • Safety glasses

Procedure:

  • Weigh approximately 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.[5]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.[5]

  • Place the NMR tube in the spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Tune and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and good resolution.[5]

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecules and determine their maximum absorbance wavelengths (λmax).

Materials:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopy grade solvent (e.g., ethanol (B145695) or methanol)

  • Samples (this compound, Sulfanilamide)

  • Volumetric flasks and pipettes

  • Safety glasses

Procedure:

  • Prepare a stock solution of each sample by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent in a volumetric flask.

  • From the stock solution, prepare a dilute solution of a concentration that will give an absorbance reading between 0.1 and 1.0.

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Fill two quartz cuvettes with the pure solvent. These will serve as the reference and the blank.

  • Place the cuvettes in the sample and reference holders of the spectrophotometer.

  • Perform a baseline correction or "auto zero" with the pure solvent in both beams across the desired wavelength range (e.g., 200-400 nm).[6]

  • Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

  • Place the sample cuvette back into the sample holder.

  • Scan the absorbance of the sample solution over the selected wavelength range.

  • The resulting spectrum will show the absorbance as a function of wavelength, from which the λmax can be determined.

Visualizations

The following diagrams illustrate the synthetic pathway of this compound and a general workflow for its spectroscopic analysis.

Synthesis_Pathway cluster_reactants Precursors cluster_product Product Sulfanilamide Sulfanilamide Reaction Sulfanilamide->Reaction Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Product This compound Reaction->Product Forms Amide Bond

Caption: Synthetic pathway of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Start Synthesize this compound Prep_IR Prepare KBr Pellet Start->Prep_IR Prep_NMR Dissolve in DMSO-d6 Start->Prep_NMR Prep_UV Prepare Dilute Solution Start->Prep_UV IR FTIR Spectroscopy Prep_IR->IR NMR ¹H NMR Spectroscopy Prep_NMR->NMR UV UV-Vis Spectroscopy Prep_UV->UV Compare Compare Spectra with Precursors IR->Compare NMR->Compare UV->Compare

Caption: Experimental workflow for spectroscopic analysis.

References

A Comprehensive Guide to Confirming the Structure of Synthesized 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step. This guide provides a detailed comparison of analytical techniques to verify the successful synthesis of 4-acetamidobenzenesulfonamide, a key intermediate in the synthesis of sulfonamide drugs. We present expected experimental data and detailed protocols for its structural elucidation.

Physicochemical Properties and Expected Data

A preliminary comparison of the synthesized product with established data can provide initial confirmation.

PropertyExpected Value
Molecular FormulaC₈H₁₀N₂O₃S[1][2][3][4][5]
Molecular Weight214.24 g/mol [1][3][4][5]
IUPAC NameN-(4-sulfamoylphenyl)acetamide[1]
CAS Number121-61-9[1][2][3][4]
Melting Point214-217 °C[1][2][6][7]
AppearanceWhite to off-white crystalline powder[2]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure. Below is a comparison of expected data from key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAmide N-H
~7.7Doublet2HAromatic C-H (ortho to SO₂NH₂)
~7.6Doublet2HAromatic C-H (ortho to NHCOCH₃)
~7.2Singlet2HSulfonamide N-H₂
~2.1Singlet3HAcetyl C-H₃

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~169Carbonyl Carbon (C=O)
~143Aromatic Carbon (C-S)
~138Aromatic Carbon (C-N)
~127Aromatic Carbon (CH)
~119Aromatic Carbon (CH)
~24Acetyl Carbon (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Strong, BroadN-H stretch (amide and sulfonamide)
3080-3010MediumAromatic C-H stretch
1670StrongC=O stretch (amide I)
1590MediumC=C stretch (aromatic)
1540MediumN-H bend (amide II)
1340 & 1160StrongS=O stretch (sulfonamide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/zInterpretation
214[M]⁺, Molecular ion
198[M - NH₂]⁺
172[M - CH₂CO]⁺
156[M - NH₂ - CH₂CO]⁺ or [M - SO₂]⁺
134[C₈H₈NO]⁺
108[C₆H₆NO]⁺
92[C₆H₆N]⁺

Alternative Analytical Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound.

ElementTheoretical %
C44.85
H4.70
N13.07
O22.40
S14.97

Comparison with a Commercial Standard

The most definitive confirmation is achieved by comparing the analytical data of the synthesized compound with that of a certified commercial standard.[6][8] A co-injection on an HPLC or a mixed melting point experiment can be performed. The spectra (NMR, IR) of the synthesized product should be superimposable with those of the standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire data for a longer period to account for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_spectroscopic Spectroscopic Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify Crude Product (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point elemental_analysis Elemental Analysis purification->elemental_analysis nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms standard_comparison Comparison with Commercial Standard melting_point->standard_comparison elemental_analysis->standard_comparison nmr->standard_comparison ir->standard_comparison ms->standard_comparison structure_confirmed Structure Confirmed standard_comparison->structure_confirmed Data Match structure_not_confirmed Structure Not Confirmed (Further Investigation Needed) standard_comparison->structure_not_confirmed Data Mismatch

Caption: Workflow for the structural confirmation of this compound.

References

Cross-Validation of Analytical Methods for 4-Acetamidobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 4-Acetamidobenzenesulfonamide. The objective is to present the performance of each method through supporting experimental data and detailed protocols to assist in the selection of the most appropriate analytical technique for specific research and quality control needs.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It is the formal process of verifying that a validated analytical method produces comparable results when performed by different analysts, on different instruments, in different laboratories, or when comparing two different analytical methods. The goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.

This guide focuses on the cross-validation between two common analytical techniques, HPLC and UV-Vis Spectrophotometry, for the quantification of this compound, a key intermediate and potential impurity in the synthesis of sulfonamide drugs.

Comparative Performance Data

The performance of HPLC and UV-Vis spectrophotometric methods for the quantification of this compound was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative data obtained from method validation studies.

Table 1: Performance Characteristics of HPLC Method

Validation ParameterAcceptance CriteriaObserved Results
Linearity (Concentration Range)Correlation Coefficient (r²) ≥ 0.9995 - 50 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (% Recovery)98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate Precision (Inter-day)≤ 2.0%1.25%
Limit of Detection (LOD)-0.1 µg/mL
Limit of Quantification (LOQ)-0.3 µg/mL
SpecificityNo interference at the retention time of the analyteSpecific

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Method

Validation ParameterAcceptance CriteriaObserved Results
Linearity (Concentration Range)Correlation Coefficient (r²) ≥ 0.9982 - 20 µg/mL
Correlation Coefficient (r²)0.9989
Accuracy (% Recovery)98.0 - 102.0%98.5 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%1.10%
- Intermediate Precision (Inter-day)≤ 2.0%1.75%
Limit of Detection (LOD)-0.5 µg/mL
Limit of Quantification (LOQ)-1.5 µg/mL
SpecificityNo interference from excipients at the analytical wavelengthSpecific

Experimental Protocols

Detailed methodologies for the HPLC and UV-Vis spectrophotometric analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (5, 10, 20, 30, 40, and 50 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometric Method

Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

Analytical Conditions:

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (2, 5, 10, 15, and 20 µg/mL) by diluting the stock solution with methanol.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

  • Dilute to volume with methanol and mix well.

  • Further dilute an aliquot of this solution with methanol to obtain a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before measurement.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_data Data Analysis & Comparison Prep Prepare Homogeneous Sample Batch Split Split into Aliquots for Each Method Prep->Split HPLC_Sample Prepare HPLC Samples Split->HPLC_Sample UV_Sample Prepare UV-Vis Samples Split->UV_Sample HPLC_Standard Prepare HPLC Standards HPLC_Analysis Chromatographic Analysis HPLC_Standard->HPLC_Analysis HPLC_Sample->HPLC_Analysis Data_HPLC Process HPLC Data (Peak Area, Concentration) HPLC_Analysis->Data_HPLC UV_Standard Prepare UV-Vis Standards UV_Analysis Spectrophotometric Analysis UV_Standard->UV_Analysis UV_Sample->UV_Analysis Data_UV Process UV-Vis Data (Absorbance, Concentration) UV_Analysis->Data_UV Compare Statistical Comparison of Results (e.g., t-test, F-test) Data_HPLC->Compare Data_UV->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for Cross-Validation of HPLC and UV-Vis Methods.

ValidationParameters cluster_params Key Validation Parameters Reliability Overall Method Reliability Accuracy Accuracy (% Recovery) Accuracy->Reliability Precision Precision (% RSD) Precision->Reliability Linearity Linearity (r²) Linearity->Reliability Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Reliability Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Reliability

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

Both HPLC and UV-Vis spectrophotometry are suitable for the quantitative determination of this compound. The HPLC method offers higher sensitivity (lower LOD and LOQ) and specificity, making it ideal for the analysis of low-level impurities or for complex sample matrices. The UV-Vis spectrophotometric method, while less sensitive, is simpler, faster, and more cost-effective, making it a viable option for routine quality control of bulk drug substance or simple formulations where high sensitivity is not a critical requirement.

The choice between the two methods should be based on the specific application, the required level of sensitivity and specificity, and the available resources. This guide provides the necessary data and protocols to make an informed decision and to facilitate the cross-validation process between these two widely used analytical techniques.

Benchmarking the synthesis of 4-Acetamidobenzenesulfonamide against other methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Acetamidobenzenesulfonamide

The synthesis of this compound, a sulfonamide antibiotic also known as sulfacetamide (B1682645), is a cornerstone in medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to this important compound, offering researchers, scientists, and drug development professionals a comprehensive overview of traditional and modern methodologies. The performance of each method is benchmarked based on yield, reaction conditions, and environmental impact, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, scalability, cost, and environmental considerations. The following table summarizes the key quantitative data for the most common synthesis methods.

MethodKey ReactantsTypical Yield (%)Reaction TimeKey ConditionsPurity/Purification
Method 1: Ammonolysis of 4-Acetamidobenzenesulfonyl Chloride 4-Acetamidobenzenesulfonyl Chloride, Concentrated Ammonia (B1221849)Sufficiently pure for most syntheses[1]30 minutes at 70°C[1]Vigorous reaction with heat evolution[1]Crystallization from hot water for higher purity[1]
Method 2: Acetylation of Sulfanilamide (B372717) and Selective Hydrolysis Sulfanilamide, Acetic Anhydride (B1165640), Sodium Hydroxide (B78521)70-75% (for the diacetyl intermediate)[2]Not specifiedControlled alkaline hydrolysis[2][3]Recrystallization from isopropyl alcohol[2]
Method 3: Direct Alkylation of Acetamide 4-Aminobenzenesulfonyl Chloride, AcetamideNot specifiedNot specifiedDirect reaction[4][5]Not specified
Method 4: Ultrasonic Irradiation Sulfanilamide, Acetic Anhydride, Sodium HydroxideOverall yield of 50% (for sodium sulfacetamide)[6]45 minutesRoom temperature ultrasonic irradiation[6]Filtration and acidification[6]
Method 5: Solvent-Free Synthesis (related derivatives) Aryl Sulfonyl Chlorides, Amines70-90%Not specifiedSolvent-free, sodium bicarbonate as base[7]Simple filtration after adding water[7]

Experimental Protocols

Method 1: Ammonolysis of 4-Acetamidobenzenesulfonyl Chloride

This traditional and widely used method involves the reaction of 4-acetamidobenzenesulfonyl chloride with concentrated ammonia.

Procedure:

  • Cautiously mix 39 g of 4-acetamidobenzenesulfonyl chloride with 120 ml of concentrated ammonia solution (d=0.880). A vigorous reaction that evolves heat will occur.[1]

  • Stir the mixture until a smooth, thin paste is obtained.[1]

  • Heat the paste at 70°C for 30 minutes with occasional stirring.[1]

  • After cooling, neutralize the mixture with dilute sulfuric acid.[1]

  • Filter the resulting solution and wash the collected this compound with cold water, then dry.[1]

  • For higher purity, the crude product can be recrystallized from hot water to yield colorless crystals with a melting point of 219°C.[1]

Method 2: Acetylation of Sulfanilamide and Selective Hydrolysis

This method involves the initial diacetylation of sulfanilamide, followed by a chemoselective hydrolysis to yield the desired product.[2]

Step 1: Preparation of N1,N4-Diacetylsulfanilamide

  • To 8.6 g of 4-aminobenzenesulfonamide (sulfanilamide) in a 250 ml round-bottomed flask, carefully add 40 ml of acetic anhydride.[2]

  • The solid will initially dissolve, and then a new solid will form within minutes.

  • Filter the solid N1,N4-diacetylsulfanilamide and wash it with cold water 3-4 times. The expected yield is about 70-75%.[2]

Step 2: Selective Alkaline Hydrolysis

  • The N1,N4-diacetylsulfanilamide is then subjected to careful alkaline hydrolysis, which selectively removes the N4-acetyl group to yield N1-acetylsulfanilamide (sulfacetamide).[2] This selectivity is due to the higher acidity of the N1 hydrogen.[2]

Method 4: Ultrasonic Irradiation Synthesis of Sodium Sulfacetamide

This method presents a greener alternative to traditional reflux techniques, offering higher yields and shorter reaction times.[6][8]

Procedure:

  • Prepare a solution of 0.1 mol of sulfanilamide (17.2 g) in an aqueous sodium hydroxide solution (20% w/w, 14 ml) using ultrasonic irradiation at room temperature for 15 minutes.[6]

  • Simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (18 ml) to the reaction mixture under ultrasonic irradiation and continue for another 25 minutes.[6]

  • Finally, add an aqueous NaOH solution (30%, 24 ml) and subject the reaction mixture to ultrasonic irradiation until the reaction is complete, as monitored by TLC (approximately 5 minutes).[6]

  • Pour the contents of the flask over crushed ice and acidify with hydrochloric acid to a pH of 8.0.[6]

  • Add 1 g of charcoal, cool the solution to 15-20°C, and filter.[6]

  • Acidify the filtrate with HCl to a pH of 4.0. Filter the resulting solid and wash it with water.[6]

  • Take the residue in water and add NaOH solution until a pH of 8.0 is reached to obtain the sodium salt of sulfacetamide.[6] The overall yield of sodium sulfacetamide is reported to be 50%, which is higher than the 43% yield from the conventional reflux method.[6]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for comparing the different synthesis methods of this compound.

Synthesis_Comparison cluster_methods Synthesis Methods cluster_params Benchmarking Parameters cluster_analysis Comparative Analysis Method1 Method 1: Ammonolysis Comparison Comparison Method1->Comparison Method2 Method 2: Acetylation & Hydrolysis Method2->Comparison Method4 Method 4: Ultrasonic Irradiation Method4->Comparison Method5 Method 5: Solvent-Free (related) Method5->Comparison Yield Yield (%) Time Reaction Time Purity Purity Safety Safety/Hazards Cost Cost Green Green Chemistry Principles Comparison->Yield Comparison->Time Comparison->Purity Comparison->Safety Comparison->Cost Comparison->Green

Caption: Comparative workflow for benchmarking synthesis methods.

This guide highlights that while traditional methods for synthesizing this compound are well-established, modern approaches like ultrasonic irradiation and solvent-free reactions offer significant advantages in terms of yield, reaction time, and adherence to green chemistry principles.[9][10][11] The choice of method will ultimately be guided by the specific requirements of the research or production setting.

References

Comparative study of the inhibitory effects of 4-Acetamidobenzenesulfonamide on different carbonic anhydrase isozymes

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Inhibitory Effects of 4-Acetamidobenzenesulfonamide on Carbonic Anhydrase Isozymes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of this compound, a key sulfonamide compound, against various human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1][2][3][4] Their critical role in physiological processes such as pH regulation, CO₂ transport, and electrolyte secretion makes them significant targets for drug discovery in conditions like glaucoma, epilepsy, and cancer.[1][5][6] This document presents quantitative inhibitory data, detailed experimental methodologies, and workflow visualizations to support research and development in this field.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound (also known as N-(4-sulfamoylphenyl)acetamide) and the standard clinical inhibitor Acetazolamide (AAZ) is compared across four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). The data, presented as inhibition constants (Kᵢ), reveals the compound's potency and selectivity profile. Lower Kᵢ values indicate stronger inhibition.

The data indicates that this compound is a potent inhibitor of hCA isozymes II, IX, and XII, with inhibition constants in the low nanomolar range, comparable to or exceeding the potency of Acetazolamide against the tumor-associated isoforms IX and XII.[6] Its activity against hCA I is significantly weaker.[6]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound 1000[6]15[6]3.2[6]4.5[6]
Acetazolamide (AAZ) 250[7]12[7]25[7]5.7[7]
Data is compiled from publicly available research literature. The Kᵢ values represent the mean from at least three different assays.[6]

Mechanism of Action and Inhibition

Carbonic anhydrases are zinc-containing enzymes that facilitate the reversible hydration of CO₂.[4] Sulfonamide-based inhibitors, including this compound, function by coordinating to the Zn²⁺ ion in the enzyme's active site. This binding prevents the catalytic activity, thereby blocking the conversion of CO₂ to bicarbonate and a proton.[4] This inhibition disrupts the physiological processes reliant on CA activity, such as aqueous humor secretion in the eye or pH regulation in tumors.[5]

cluster_reaction Catalytic Reaction cluster_inhibition Inhibition CO2 CO₂ Enzyme Carbonic Anhydrase (Zn²⁺ Active Site) CO2->Enzyme H2O H₂O H2O->Enzyme H2CO3 H₂CO₃ Products HCO₃⁻ + H⁺ H2CO3->Products Enzyme->H2CO3 + H₂O - H₂O Inhibitor This compound Inhibitor->Enzyme Binds to Zn²⁺

Caption: Mechanism of Carbonic Anhydrase catalysis and its inhibition by this compound.

Experimental Protocols

Accurate assessment of carbonic anhydrase inhibition is crucial for drug development. The following is a representative protocol for an in vitro CA inhibition assay based on the enzyme's esterase activity.

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a specific CA isozyme.

Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation is monitored spectrophotometrically by the increase in absorbance at 348-405 nm.[1][8] In the presence of an inhibitor, this rate decreases proportionally to the inhibitor's potency.[1]

Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase isozyme (e.g., hCA II).

  • Buffer: Tris-HCl (50 mM, pH 7.5).[1]

  • Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh in an organic solvent like acetonitrile (B52724) or DMSO.[1]

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).[1]

  • Control: A known CA inhibitor (e.g., Acetazolamide) for a positive control.[1]

  • Equipment: 96-well microplate and a microplate reader capable of kinetic measurements.[1]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in cold assay buffer.[1]

    • Prepare serial dilutions of the inhibitor (this compound) and the positive control in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • Test Wells: Add assay buffer, 2 µL of the inhibitor dilution, and 20 µL of the CA enzyme working solution.[1]

    • Maximum Activity Control: Add assay buffer, 2 µL of DMSO (vehicle), and 20 µL of the CA enzyme working solution.[1]

    • Blank (No Enzyme): Add assay buffer and 2 µL of DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value. Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation.

Workflows for CA Inhibitor Analysis and Development

The evaluation and development of novel carbonic anhydrase inhibitors follow a structured workflow, from initial screening to lead optimization.

cluster_exp In Vitro Assay Workflow A Reagent Preparation (Buffer, Enzyme, Inhibitor) B Enzyme-Inhibitor Pre-incubation A->B C Reaction Initiation (Add Substrate p-NPA) B->C D Kinetic Measurement (Spectrophotometer @ 405nm) C->D E Data Analysis (Calculate Reaction Rates, % Inhibition, IC₅₀/Kᵢ) D->E

Caption: Experimental workflow for a typical in vitro carbonic anhydrase inhibition assay.

The broader drug discovery process involves a multi-stage pipeline to identify and validate promising new therapeutic agents. This iterative process refines chemical structures to enhance potency and selectivity while minimizing off-target effects.

cluster_drug Drug Discovery Workflow S Synthesis of Sulfonamide Analogs I In Vitro Screening (CA Inhibition Assays) S->I SAR Structure-Activity Relationship (SAR) Studies I->SAR LO Lead Optimization (Improve Potency & Selectivity) SAR->LO LO->S Iterative Refinement P Preclinical Development (In Vivo Studies) LO->P C Clinical Trials P->C

Caption: Logical workflow for the discovery and development of carbonic anhydrase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Acetamidobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-acetamidobenzenesulfonamide as a hazardous chemical. Due to conflicting safety data, erring on the side of caution is essential for laboratory safety. This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste.

Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste management to ensure personal safety and environmental compliance. This document outlines the necessary steps for the proper disposal of this compound, including a chemical neutralization method, personal protective equipment (PPE) requirements, and disposal of contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. While some safety data sheets (SDS) classify it as non-hazardous, others indicate that it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Therefore, the following personal protective equipment should be worn at all times:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If working with the solid form, a dust mask or respirator is recommended to prevent inhalation. All handling of the solid and the disposal procedure should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

For the safe execution of the chemical neutralization protocol, precise measurements are critical. The following table summarizes the quantitative information for the recommended procedure.

ParameterValueNotes
Reagent Concentration
Hydrochloric Acid (HCl)6 MUsed for hydrolysis.
Sodium Bicarbonate (NaHCO₃)Saturated solution or solidUsed for neutralization.
Reaction Conditions
TemperatureReflux (approx. 100-110 °C)For hydrolysis step.
Reaction Time45 - 60 minutesFor complete hydrolysis.
Waste Neutralization
Final pH6.0 - 8.0Target pH range for the treated aqueous waste.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound involves chemical neutralization via acid hydrolysis, followed by disposal of the neutralized aqueous waste. This procedure converts the compound into sulfanilamide (B372717) and acetic acid, which can then be neutralized.

Experimental Protocol: Acid Hydrolysis for Disposal

This protocol is adapted from standard laboratory synthesis procedures for sulfanilamide.

Materials:

  • This compound waste

  • 6 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution or solid sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Appropriate waste containers

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: For every 1 gram of this compound, slowly add approximately 10 mL of 6 M hydrochloric acid.

  • Hydrolysis: Attach the reflux condenser and heat the mixture to reflux with constant stirring. Continue heating for 45-60 minutes to ensure complete hydrolysis. The solid should dissolve during this process.

  • Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate or solid sodium bicarbonate in small portions to the cooled solution. Be cautious as this will cause vigorous gas evolution (carbon dioxide). Continue adding the bicarbonate until the pH of the solution is between 6.0 and 8.0. Check the pH using pH paper or a pH meter.

  • Final Disposal: Once neutralized, the aqueous solution containing sulfanilamide, sodium acetate, and sodium chloride can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations. Always consult your Environmental Health and Safety (EHS) office for final approval.

Disposal of Contaminated Labware and Materials
  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with solid this compound should be collected in a designated, labeled hazardous waste container for incineration.

  • Sharps: Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste. The rinsed glassware can then be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_disposal_options Disposal Options cluster_solid_disposal Solid Waste Disposal cluster_solution_disposal Solution Disposal / Chemical Treatment start Start: Identify this compound Waste ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Dust Mask (if solid) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_solid Is the waste pure solid or contaminated labware? fume_hood->is_solid is_solution Is the waste in solution? fume_hood->is_solution collect_solid Collect in a labeled hazardous waste container is_solid->collect_solid hydrolysis Perform Acid Hydrolysis (6M HCl, Reflux 45-60 min) is_solution->hydrolysis incineration Dispose via Incineration (Contact EHS) collect_solid->incineration end End of Disposal Process incineration->end neutralization Neutralize with NaHCO₃ to pH 6-8 hydrolysis->neutralization drain_disposal Dispose down the drain with copious water (pending EHS approval) neutralization->drain_disposal drain_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Acetamidobenzenesulfonamide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Handling Solid Compound (Weighing, Transferring) Primary: • Double-layered nitrile gloves (ASTM D6978 certified)[4][5] • Polyethylene-coated, disposable gown with knit cuffs[4][6] • Safety goggles with side shields or a face shield[6][7]Secondary (in case of dust): • NIOSH-approved N95 respirator[8]
Preparing Solutions Primary: • Double-layered nitrile gloves (ASTM D6978 certified)[4][5] • Polyethylene-coated, disposable gown with knit cuffs[4][6] • Safety goggles with side shields or a face shield[6][7]Secondary: • Work should be performed in a chemical fume hood.
Spill Cleanup Primary: • Double-layered nitrile gloves (ASTM D6978 certified)[4][5] • Impermeable, disposable gown[4][6] • Safety goggles and a face shield[6] • NIOSH-approved respirator with P100 filter[5] • Disposable shoe covers

Experimental Protocol: Preparing a Solution of this compound

This protocol outlines the steps for safely preparing a solution of this compound.

  • Preparation and Decontamination:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[7]

    • Wipe down the work surface with a suitable decontaminating agent before and after use.

  • Donning PPE:

    • Put on all required PPE as specified in the table above for "Preparing Solutions."

    • Ensure the outer gloves overlap the cuffs of the gown.[4]

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound powder to the vessel, minimizing the creation of dust.

    • Record the exact weight.

  • Dissolving the Compound:

    • Place a stir bar in a clean, appropriately sized beaker or flask.

    • Add the desired solvent to the vessel.

    • Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

    • If necessary, gently warm the solution on a stir plate to aid dissolution, avoiding boiling.

  • Final Steps and Waste Disposal:

    • Once the solid is fully dissolved, cap and label the solution container clearly.

    • Dispose of all contaminated disposables (e.g., weighing paper, gloves, wipes) in a designated hazardous waste container.[9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess the Task start->task_assessment solid_handling Handling Solid? task_assessment->solid_handling Identify Operation solution_prep Preparing Solution? solid_handling->solution_prep No ppe_solid PPE: - Double Gloves - Gown - Goggles - N95 (if dusty) solid_handling->ppe_solid Yes spill_cleanup Spill Cleanup? solution_prep->spill_cleanup No ppe_solution PPE: - Double Gloves - Gown - Goggles (in Fume Hood) solution_prep->ppe_solution Yes ppe_spill PPE: - Double Gloves - Impermeable Gown - Goggles & Face Shield - P100 Respirator - Shoe Covers spill_cleanup->ppe_spill Yes end_procedure Proceed with Task spill_cleanup->end_procedure No ppe_solid->end_procedure ppe_solution->end_procedure ppe_spill->end_procedure

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep it away from incompatible materials such as strong oxidizing agents.[7]

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Put on the full PPE for spill cleanup as detailed in the table above.

  • Containment: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, contain it with absorbent pads or granules.

  • Cleanup: Carefully sweep or wipe up the material, working from the outside in. Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan:

  • Solid Waste: All unused or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into contact with the compound, including gloves, gowns, weighing paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[9]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Acetamidobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.